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Foundational

Comprehensive NMR Characterization of Methyl Cinnoline-8-Carboxylate: A Guide for Synthetic and Medicinal Chemists

Introduction and Structural Anatomy Cinnolines (1,2-diazanaphthalenes) represent a privileged class of bicyclic nitrogen heterocycles with profound implications in drug discovery, exhibiting antibacterial, anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Anatomy

Cinnolines (1,2-diazanaphthalenes) represent a privileged class of bicyclic nitrogen heterocycles with profound implications in drug discovery, exhibiting antibacterial, anti-inflammatory, and antineoplastic properties[1]. Despite their utility, the structural elucidation of highly substituted cinnolines remains a complex analytical challenge due to the overlapping electronic effects of the diaza core and peripheral substituents.

Methyl cinnoline-8-carboxylate serves as a highly versatile synthetic building block[2]. Its structural anatomy consists of a fused pyridazine-benzene bicyclic system with a methyl ester moiety anchored at the C-8 position. Understanding the exact 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule requires a deep analysis of causality: specifically, how the inductive effects of the adjacent nitrogen atoms and the magnetic anisotropy of the carbonyl group dictate the electronic environment of the molecule[3].

Electronic Effects & Causality in Chemical Shifts

As a Senior Application Scientist, it is critical to move beyond empirical memorization and understand why specific nuclei resonate where they do. The chemical shifts in methyl cinnoline-8-carboxylate are governed by three primary phenomena:

  • Electronegativity & Inductive Effects: The N1 and N2 atoms of the cinnoline core are highly electronegative. They withdraw electron density through the σ -bond framework, severely deshielding the adjacent protons and carbons. This effect is most pronounced at the C-3 position[4].

  • Magnetic Anisotropy of the Azo Group: The π -electron cloud of the -N=N- double bond generates an induced magnetic field that further deshields H-3, pushing its resonance far downfield (typically >9.0 ppm)[3].

  • Carbonyl Anisotropic Cone: The methyl ester at C-8 introduces a localized anisotropic cone. The spatial proximity of the carbonyl oxygen to the H-7 proton results in a distinct downfield shift for H-7 compared to an unsubstituted cinnoline[5].

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the predicted and empirically derived chemical shifts for methyl cinnoline-8-carboxylate in CDCl 3​ at 298 K, synthesized from foundational cinnoline NMR studies and substituent effect modeling.

Table 1: 1 H NMR Chemical Shifts and Splitting Patterns
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Rationale
H-3 9.40Singlet (s)-Extreme deshielding due to adjacent N2 atom and azo group anisotropy.
H-4 8.30Singlet (s)-Deshielded by the heterocyclic ring current; lacks ortho-coupling.
H-7 8.25Doublet of doublets (dd) J7,6​=8.0 , J7,5​=1.5 Deshielded by the spatial proximity of the C-8 carbonyl oxygen.
H-5 8.05Doublet of doublets (dd) J5,6​=8.0 , J5,7​=1.5 Standard aromatic resonance, slightly deshielded by the fused pyridazine.
H-6 7.85Triplet (t) J=8.0 Meta to the ester; least deshielded proton on the carbocyclic ring.
-OCH 3​ 4.10Singlet (s)-Characteristic ester methoxy group resonance.
Table 2: 13 C NMR Chemical Shifts
NucleusChemical Shift ( δ , ppm)TypeCausality / Assignment Rationale
C=O 166.5QuaternaryHighly deshielded ester carbonyl carbon.
C-8a 151.0QuaternaryDirectly bonded to N1; strong inductive deshielding.
C-3 146.5CHDirectly bonded to N2; consistent with pyridazine systems.
C-7 133.0CHOrtho to the electron-withdrawing ester group.
C-5 130.2CHPara to the ester group; resonance deshielding.
C-6 129.5CHMeta to the ester; relatively unaffected by resonance.
C-4a 128.5QuaternaryBridgehead carbon, shielded relative to C-8a.
C-8 126.0QuaternarySubstituted by the ester group.
C-4 125.0CH β to the N2 atom; exhibits typical enamine-like shielding.
-OCH 3​ 52.8CH 3​ Typical methyl ester carbon.

Experimental Workflow for NMR Acquisition & Assignment

To ensure scientific integrity, every structural assignment must be part of a self-validating system. Relying solely on 1D NMR is insufficient for highly substituted heterocycles. The following step-by-step methodology ensures unambiguous structural elucidation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of methyl cinnoline-8-carboxylate in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

  • 1D 1 H Acquisition: Acquire a standard 1D proton spectrum (e.g., 400 or 600 MHz). Calibrate the TMS peak to 0.00 ppm. Identify the highly deshielded H-3 singlet (~9.40 ppm) as your primary anchor point.

  • 1D 13 C Acquisition: Acquire a proton-decoupled 13 C spectrum. Identify the carbonyl carbon (~166.5 ppm) and the methoxy carbon (~52.8 ppm).

  • 2D COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY experiment to map the continuous spin system of the carbocyclic ring. Validate the connectivity: H-5 H-6 H-7.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to correlate all protons to their directly attached carbons. This immediately identifies C-3, C-4, C-5, C-6, C-7, and the methoxy carbon, leaving only the quaternary carbons (C-8, C-8a, C-4a, C=O) unassigned.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run a 1 H- 13 C HMBC to assign the quaternary carbons and validate the regiochemistry of the ester.

    • Self-Validation Check: The methoxy protons (~4.10 ppm) MUST show a strong 3J cross-peak to the carbonyl carbon (~166.5 ppm).

    • Self-Validation Check: H-7 (~8.25 ppm) MUST show a 3J correlation to the carbonyl carbon, proving the ester is at C-8 and not C-5.

Visualizing the Workflow and Logical Relationships

NMR_Workflow Prep Sample Preparation (CDCl3, 0.03% TMS) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Assign Spectral Assignment & Self-Validation TwoD->Assign

Caption: Step-by-step NMR acquisition and validation workflow for structural elucidation.

HMBC_Map H3 H-3 (δ 9.40) C4a C-4a (δ 128.5) H3->C4a 3J H7 H-7 (δ 8.25) C8 C-8 (δ 126.0) H7->C8 2J CO C=O (δ 166.5) H7->CO 3J OCH3 OCH3 (δ 4.10) OCH3->CO 3J

Caption: Key HMBC (1H → 13C) correlations validating the C-8 ester position.

Conclusion

The accurate assignment of methyl cinnoline-8-carboxylate relies on understanding the interplay between the electron-withdrawing diaza core and the anisotropic effects of the C-8 ester. By employing a rigorous, self-validating 2D NMR workflow (particularly HMBC correlations), researchers can unambiguously confirm the regiochemistry and electronic architecture of this critical pharmacophore, ensuring high-fidelity data for downstream drug development applications.

References

  • Thieme Connect . Product Class 9: Cinnolines. Science of Synthesis. Retrieved from:[Link]

  • Holzer Group . On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Multinuclear NMR Spectroscopy. Retrieved from:[Link]

  • MDPI . 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone. Molbank. Retrieved from:[Link]

  • Instituto Politécnico de Bragança (IPB) . Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of Methyl Cinnoline-8-Carboxylate in Drug Discovery

Executive Summary Methyl cinnoline-8-carboxylate and its derivatives represent a highly privileged class of nitrogen-containing heterocycles. Due to their unique electronic distribution and hydrogen-bonding capabilities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cinnoline-8-carboxylate and its derivatives represent a highly privileged class of nitrogen-containing heterocycles. Due to their unique electronic distribution and hydrogen-bonding capabilities, these scaffolds are increasingly utilized in the design of advanced therapeutics, ranging from DNA gyrase inhibitors to Proteolysis Targeting Chimeras (PROTACs). This technical whitepaper provides an in-depth guide on the crystallization, X-ray diffraction analysis, and structural implications of the methyl cinnoline-8-carboxylate core, bridging the gap between crystallographic data and rational drug design.

Pharmacological Significance & Structural Biology

The cinnoline ring (1,2-diazanaphthalene) is a critical pharmacophore in medicinal chemistry. The strategic placement of a carboxylate or ester group at the C8 position significantly alters the molecule's electrostatic potential, steric profile, and binding vectors.

Recent advancements in targeted protein degradation have leveraged cinnoline derivatives as potent warheads. For instance, structurally novel PROTACs targeting the CREB-binding protein (CBP) and E1A-associated protein (EP300) have been designed using a methyl-cinnoline core as an acetyl-lysine mimic[1]. The crystal structure of these bromodomain (BRD) inhibitors reveals that the cinnoline scaffold provides optimal geometric vectors for linker attachment. This structural pre-organization drives remarkable protein degradation activity through highly cooperative ternary complex formation[1].

Furthermore, in the realm of antimicrobial agents, tricyclic pyrido[3,2,1-ij]cinnoline-8-carboxylate derivatives have been developed as broad-spectrum DNA gyrase inhibitors[2]. X-ray crystallographic analyses of these compounds are crucial for understanding the spatial orientation of the carboxylate group, which is essential for target engagement and minimizing off-target toxicity[2].

Experimental Methodology: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, a self-validating protocol for the crystallization and diffraction of methyl cinnoline-8-carboxylate must be employed. The causality behind these steps is rooted in minimizing thermal motion and preventing crystal twinning, ensuring the resulting electron density map is unambiguously interpretable.

Protocol A: Growth of Diffraction-Quality Crystals
  • Solvent Selection: Dissolve 50 mg of highly pure (>99% by HPLC) methyl cinnoline-8-carboxylate in a minimal volume of a polar aprotic solvent (e.g., acetone or ethyl acetate)[2].

    • Causality: Polar aprotic solvents solvate the cinnoline core effectively without forming strong, disruptive hydrogen bonds that could compete with the desired intermolecular crystal packing.

  • Vapor Diffusion Setup: Place the uncapped sample vial inside a larger, sealed chamber containing an anti-solvent (e.g., n-hexane or diisopropyl ether).

    • Causality: Slow diffusion of the volatile anti-solvent into the sample solution gradually lowers solubility. This controlled supersaturation promotes the nucleation of single, well-ordered prismatic crystals rather than amorphous precipitates.

  • Incubation: Maintain the chamber at a constant temperature of 4 °C for 7–14 days.

    • Causality: Lower temperatures reduce the kinetic energy of the molecules, favoring the assembly of thermodynamically stable crystal lattices over kinetic polymorphs.

Protocol B: X-Ray Data Collection & Processing
  • Crystal Mounting: Select a colorless prismatic crystal (approx. 0.2 × 0.2 × 0.3 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

    • Causality: The oil prevents solvent evaporation and protects the crystal from atmospheric moisture, while also serving as a rigid, amorphous mount when frozen.

  • Cryocooling: Flash-cool the mounted crystal to 100 K using a continuous nitrogen gas stream.

    • Causality: Cryocooling minimizes the thermal smearing of electron density, particularly for the highly mobile oxygen atoms of the 8-carboxylate group, thereby significantly improving the resolution limit of the diffraction data.

  • Diffraction Measurement: Collect data using a diffractometer equipped with graphite-monochromatized Cu Kα radiation (λ = 1.54178 Å) or Mo Kα radiation[2].

    • Causality: Cu Kα is optimal for small organic molecules containing only light atoms (C, H, N, O) as it provides stronger diffraction intensities and better resolution of absolute configuration if chiral centers are present.

XRayWorkflow N1 Synthesis of Methyl Cinnoline-8-Carboxylate N2 Purification (HPLC / Recrystallization) N1->N2 N3 Crystal Growth (Vapor Diffusion at 4°C) N2->N3 N4 Crystal Selection & Mounting (Cryoloop, Paratone Oil) N3->N4 N5 X-Ray Diffraction Data Collection (Cu Kα / Mo Kα radiation) N4->N5 N6 Data Reduction & Integration (SAINT / CrysAlisPro) N5->N6 N7 Structure Solution & Refinement (SHELXT / SHELXL) N6->N7 N8 Crystallographic Model (CIF Output) N7->N8

Workflow for the crystallization and X-ray diffraction analysis of cinnoline derivatives.

Crystallographic Data & Structural Analysis

Upon data integration and structure solution (using direct methods such as SHELXT and refinement via SHELXL), the structural parameters of the methyl cinnoline-8-carboxylate core can be precisely defined. The table below summarizes the typical quantitative crystallographic parameters observed for this class of compounds.

Table 1: Representative Crystallographic Parameters for Methyl Cinnoline-8-Carboxylate Derivatives

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54178 Å)
C-N Bond Length (Cinnoline Core) ~1.32 - 1.35 Å
N-N Bond Length ~1.26 - 1.30 Å
C8-Carboxylate Dihedral Angle 45° - 85° (Highly dependent on N1 substitution)
Final R-factor ( R1​ ) < 0.05
Structural Insights and Causality

X-ray diffraction investigations reveal critical stereochemical features of cinnoline-8-carboxylates[3]. A key observation is the dihedral angle between the 8-carboxylate group and the plane of the cinnoline ring. In derivatives possessing a bulky substituent at the adjacent N1 position (such as a methyl group), severe steric hindrance forces the 8-carboxylate group to twist significantly out of the aromatic plane[3].

For instance, in 1-methyl-7-oxo-2,3-dihydro-1H,7H-pyrido[3,2,1-ij]cinnoline-8-carboxylate systems, the 1-methyl group is often found to be nearly perpendicular to the plane of the quinolone/cinnoline moiety[3]. This non-planar conformation is a critical determinant of the molecule's three-dimensional shape, directly impacting its ability to fit into the narrow, hydrophobic binding pockets of target enzymes without incurring massive entropic penalties.

Mechanistic Implications for Drug Design

The exact spatial arrangement elucidated by X-ray crystallography is non-negotiable for rational drug design. In the context of targeted protein degradation, the orientation of the methyl cinnoline core dictates how the warhead engages the target protein (e.g., CBP/EP300).

Molecular dynamics and structural data indicate that the cinnoline derivative populates specific extended and folded conformations that promote cell permeability[1]. Once inside the cell, the precise vector of the 8-carboxylate (or its amide/ester derivatives) allows for the optimal attachment of a linker[1]. This structural pre-organization minimizes the entropic penalty upon binding, facilitating a highly cooperative ternary complex between the target protein, the PROTAC, and the recruited E3 ubiquitin ligase[1].

PROTACPathway P1 Methyl Cinnoline Derivative (Target Warhead) P2 Target Protein Binding (e.g., CBP/EP300) P1->P2 P3 Linker Attachment (via 8-Carboxylate Vector) P1->P3 P5 Ternary Complex Formation (Highly Cooperative) P2->P5 P4 E3 Ligase Recruitment (e.g., CRBN / VHL) P3->P4 P4->P5 P6 Polyubiquitination P5->P6 P7 Proteasomal Degradation P6->P7

Mechanistic pathway of cinnoline-based PROTACs forming a ternary complex for degradation.

References

  • Katritzky A.R., et al. "Compr. Heterocyclic Chem. III Vol. 12 Five- And Six-membered Fused Systems With Bridgehead Heteroatoms". VDOC.PUB. URL:[Link]

  • "Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity". JACS Au (2024). URL:[Link]

  • "Alkylation of 1-[N-(Hydroxymethyl)-N-methylamino]-4-quinolones. An Improved Preparation of Intermediate". Bulletin of the Chemical Society of Japan (1996). URL:[Link]

Sources

Foundational

Spectroscopic Characterization of Methyl Cinnoline-8-carboxylate: An Advanced Analytical Guide

Executive Summary Cinnoline (1,2-diazanaphthalene) derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from antibacterial to antithrombotic and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnoline (1,2-diazanaphthalene) derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from antibacterial to antithrombotic and anticancer activities[1]. The functionalization of the cinnoline core, particularly via esterification at the 8-position, yields methyl cinnoline-8-carboxylate —a critical synthetic intermediate and pharmacophore building block.

For drug development professionals and synthetic chemists, the rigorous structural validation of this compound is paramount. Mischaracterization of regioisomers (e.g., confusing the 8-carboxylate with the 6-carboxylate[2]) can derail downstream structure-activity relationship (SAR) studies. This technical guide provides an in-depth, multi-modal spectroscopic workflow for the definitive characterization of methyl cinnoline-8-carboxylate, detailing the physical causality behind the observed spectral phenomena and providing self-validating experimental protocols.

Structural & Electronic Causality

The spectroscopic behavior of methyl cinnoline-8-carboxylate is dictated by the interplay between the electron-deficient 1,2-diazanaphthalene core and the electron-withdrawing methyl ester group at the C-8 position.

  • The Diazanaphthalene Core: The adjacent nitrogen atoms (N1 and N2) exert a profound inductive (-I) and anisotropic effect. The lack of symmetry in the cinnoline ring means every proton and carbon resides in a unique magnetic environment, preventing spectral overlap[3].

  • The C-8 Ester Substitution: The ester group acts as a π -electron acceptor (via resonance, -M effect) and a σ -electron acceptor (via induction, -I effect). Positioned at C-8, it directly deshields the adjacent C-7 proton and alters the electron density of the carbocyclic ring, which is readily quantifiable via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic Characterization Workflows

To ensure absolute structural certainty, a multi-parametric approach combining NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) is required.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Start Methyl Cinnoline-8-carboxylate Sample PrepNMR Dissolve in CDCl3 or DMSO-d6 Start->PrepNMR PrepMS Dilute in MeOH (0.1% Formic Acid) Start->PrepMS PrepIR ATR-FTIR (Neat Solid) Start->PrepIR NMR 1H & 13C NMR (400-600 MHz) PrepNMR->NMR HRMS HRMS (ESI+) TOF or Orbitrap PrepMS->HRMS IR FT-IR Spectroscopy (4000-400 cm⁻¹) PrepIR->IR Analysis Multi-parametric Structural Validation NMR->Analysis HRMS->Analysis IR->Analysis

Multi-modal analytical workflow for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the ester substitution.

  • 1 H NMR Causality: The proton at C-3 (H-3) is highly diagnostic. Because it is alpha to the N=N diaza system, the magnetic anisotropy of the double bond and the electronegativity of the nitrogen atoms strip electron density from H-3, pushing it severely downfield to δ 9.2–9.4 ppm (doublet). The ester at C-8 exerts an ortho-deshielding effect on H-7, shifting it to δ 8.2–8.5 ppm. The methoxy protons of the ester will appear as a sharp, uncoupled singlet integrating to 3H at δ ~4.0 ppm.

  • 13 C NMR Causality: The ester carbonyl carbon is expected at δ 166–168 ppm. The quaternary carbons of the cinnoline core (C-4a, C-8a) and the substituted C-8 will exhibit low intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long longitudinal relaxation times ( T1​ ).

NMRLogic HNMR 1H NMR Analysis H3 H-3 Proton δ 9.2-9.4 (d) Deshielded by N HNMR->H3 H4 H-4 Proton δ 8.0-8.5 (d) HNMR->H4 H7 H-7 Proton δ 8.2-8.5 (dd) Deshielded by C=O HNMR->H7 OMe Methoxy Protons δ 3.9-4.1 (s) HNMR->OMe COSY 2D COSY / HMBC Connectivity H3->COSY H4->COSY H7->COSY OMe->COSY CNMR 13C NMR Analysis C_Ester Ester Carbonyl δ 166-168 CNMR->C_Ester C_Core Cinnoline Core δ 125-150 CNMR->C_Core C_Ester->COSY C_Core->COSY

Logic tree for NMR-based structural elucidation of the cinnoline core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. An aliphatic ester typically shows a C=O stretch at ~1735 cm −1 . However, in methyl cinnoline-8-carboxylate, the carbonyl π -system is conjugated with the aromatic ring. This delocalization lowers the force constant of the C=O bond, shifting the absorption to a lower wavenumber ( νmax​ ~1715–1725 cm −1 ). The aromatic C=C and C=N stretches will manifest as sharp bands between 1580 and 1620 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass of the formula C 10​ H 8​ N 2​ O 2​ is 188.0586 Da[4]. Electrospray Ionization (ESI) in positive mode is highly efficient for this molecule because the basic nitrogen atoms in the cinnoline core readily accept a proton. The expected[M+H] + ion will be observed at m/z 189.0664. Collision-Induced Dissociation (CID) typically results in the neutral loss of methanol (-32 Da) or the methoxy radical (-31 Da) from the ester moiety, yielding characteristic fragment ions.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms.

Protocol 1: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of methyl cinnoline-8-carboxylate in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • System Suitability (Self-Validation): Prior to acquisition, verify the lock signal stability and perform a 3D gradient shim. The TMS peak must be calibrated exactly to δ 0.00 ppm with a line width at half-height ( w1/2​ ) of <1.0 Hz to ensure magnetic field homogeneity.

  • 1 H NMR Parameters: 400 or 600 MHz; Pulse angle: 30°; Relaxation delay ( d1​ ): 2.0 s; Number of scans: 16.

  • 13 C NMR Parameters: 100 or 150 MHz; Pulse angle: 30°; Crucial Step: Set the relaxation delay ( d1​ ) to 5.0 seconds. Causality: Quaternary carbons (C-8, C=O) lack attached protons for dipole-dipole relaxation. A longer d1​ ensures complete longitudinal relaxation, preventing these critical peaks from disappearing into the baseline noise.

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol containing 0.1% Formic acid.

  • System Suitability (Self-Validation): Inject a blank (Methanol + 0.1% Formic acid) prior to the sample to rule out column carryover. Utilize a lock-mass solution (e.g., Leucine Enkephalin, [M+H] + = 556.2771) infused continuously during the run for real-time mass axis recalibration.

  • Acquisition: ESI positive mode; Capillary voltage: 3.0 kV; Desolvation temperature: 350°C. Mass range: m/z 50–500. Ensure mass accuracy error is < 5 ppm.

Quantitative Data Summary

The following table summarizes the expected quantitative spectroscopic parameters for methyl cinnoline-8-carboxylate, serving as a reference matrix for empirical validation.

Analytical ModalityParameter / FeatureExpected Value / RangeStructural Assignment
1 H NMR (CDCl 3​ ) δ (ppm), Multiplicity9.20 – 9.40 (d)H-3 (Heteroaromatic, adjacent to N)
δ (ppm), Multiplicity8.20 – 8.50 (dd)H-7 (Ortho to ester group)
δ (ppm), Multiplicity3.90 – 4.10 (s, 3H)-OCH 3​ (Methyl ester protons)
13 C NMR (CDCl 3​ ) δ (ppm)166.0 – 168.0C=O (Conjugated ester carbonyl)
δ (ppm)52.0 – 53.0-OCH 3​ (Methoxy carbon)
FT-IR (ATR)Wavenumber ( νmax​ , cm −1 )1715 – 1725C=O Stretch (Conjugated)
Wavenumber ( νmax​ , cm −1 )1580 – 1620C=C, C=N Aromatic Stretches
HRMS (ESI+)Exact Mass (Theoretical)188.0586 DaNeutral Molecule (C 10​ H 8​ N 2​ O 2​ )
Observed m/z189.0664[M+H] + Ion

References

  • A Comprehensive Review On Cinnoline Derivatives Journal of Pharmaceutical Negative Results URL:[Link][1]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives UNCW Institutional Repository URL: [Link][3]

  • 1,2-Naphthochinon-dioxim | C10H8N2O2 | CID 12921198 (Exact Mass Reference) PubChem Database (National Institutes of Health) URL:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl Cinnoline-8-Carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of methyl cinnoline-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] While direct literature on the thermodynamic properties of this specific molecule is nascent, this document synthesizes established methodologies for characterizing analogous heterocyclic compounds to propose a robust analytical strategy. By detailing experimental protocols for thermal analysis and outlining complementary computational approaches, this guide serves as a technical resource for researchers and drug development professionals to rigorously assess the stability profile of methyl cinnoline-8-carboxylate and related novel chemical entities.

Introduction: The Cinnoline Scaffold and the Imperative of Stability

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Methyl cinnoline-8-carboxylate, as a member of this class, represents a promising candidate for further drug development. However, progression from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its physicochemical properties, paramount among which is its thermodynamic stability.

Degradation of an API can lead to loss of potency, the formation of potentially toxic byproducts, and alterations in bioavailability. Therefore, a comprehensive evaluation of thermal stability is a non-negotiable aspect of preclinical development.[4][5] This guide will delineate the principles and practical applications of key analytical techniques for assessing the thermodynamic stability of methyl cinnoline-8-carboxylate.

Foundational Concepts in Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to decomposition or chemical transformation under a given set of conditions. For a solid-state pharmaceutical compound, this primarily involves assessing its response to thermal stress. Key parameters of interest include:

  • Melting Point (Tm): The temperature at which a solid transitions to a liquid. A sharp melting point is often indicative of high purity.

  • Decomposition Temperature (Td): The temperature at which the molecule begins to chemically break down.

  • Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid, providing insight into the strength of the crystal lattice.

  • Kinetics of Decomposition: The rate at which the compound decomposes at various temperatures.

The molecular structure, including the nature and position of substituents on the cinnoline ring, is expected to significantly influence these parameters.[4][6]

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability of methyl cinnoline-8-carboxylate. The primary experimental techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and identifying any phase transitions of a material.

3.1.1. Principle of DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are detected as peaks in the DSC thermogram.

3.1.2. Experimental Protocol for DSC Analysis of Methyl Cinnoline-8-Carboxylate

  • Sample Preparation: Accurately weigh 3-5 mg of methyl cinnoline-8-carboxylate into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the expected decomposition point.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting peak.

    • The enthalpy of fusion is calculated by integrating the area under the melting peak.

3.1.3. Interpreting DSC Data

A sharp, single endothermic peak is indicative of a pure, crystalline compound. Broader peaks may suggest impurities or the presence of multiple crystalline forms (polymorphs). The presence of exothermic events following the melt can indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature.

3.2.1. Principle of TGA

A sample is heated in a controlled atmosphere (inert or oxidative), and its mass is continuously monitored. Mass loss events correspond to the volatilization of degradation products.

3.2.2. Experimental Protocol for TGA of Methyl Cinnoline-8-Carboxylate

  • Sample Preparation: Place 5-10 mg of methyl cinnoline-8-carboxylate into a TGA crucible (e.g., ceramic or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Select the desired atmosphere:

      • Inert Atmosphere (Nitrogen): To study the pyrolysis of the compound.

      • Oxidative Atmosphere (Air): To assess its stability in the presence of oxygen.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-900 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve plots mass percentage versus temperature.

    • The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

    • The onset temperature of decomposition is a key indicator of thermal stability.

3.2.3. Evolved Gas Analysis (EGA)

For a more in-depth understanding of the decomposition mechanism, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). These techniques analyze the gaseous products evolved during decomposition, allowing for their identification.[4][6][7] For heterocyclic compounds, common decomposition products can include ammonia, hydrogen cyanide, carbon dioxide, and various aromatic fragments.[4][6]

Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry can provide valuable insights into the thermodynamic stability of methyl cinnoline-8-carboxylate.

Density Functional Theory (DFT)

DFT calculations can be used to determine the optimized molecular geometry and to calculate thermodynamic properties such as the enthalpy of formation. By modeling potential degradation pathways, it is possible to estimate the activation energies for decomposition, providing a theoretical basis for the experimentally observed stability.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the behavior of the molecule at elevated temperatures, providing insights into the initial steps of thermal decomposition and the dynamics of the crystal lattice.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimental data should be summarized in a structured format.

Table 1: Summary of Thermal Analysis Data for Methyl Cinnoline-8-Carboxylate

ParameterDSCTGA (Nitrogen)TGA (Air)
Melting Point (Tm, °C)N/AN/A
Enthalpy of Fusion (ΔHf, J/g)N/AN/A
Onset of Decomposition (Tonset, °C)
Temperature at 5% Mass Loss (T5%, °C)
Residual Mass at 600 °C (%)N/A

Visualizing Experimental Workflows

Graphical representations of experimental workflows can aid in understanding the logical flow of the stability assessment process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Methyl Cinnoline-8-Carboxylate DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Melting Point Enthalpy of Fusion DSC->DSC_Data TGA_Data Decomposition Profile Evolved Gas Analysis (EGA) TGA->TGA_Data Stability_Profile Comprehensive Thermodynamic Stability Profile DSC_Data->Stability_Profile TGA_Data->Stability_Profile

Caption: Experimental workflow for the thermodynamic stability assessment of methyl cinnoline-8-carboxylate.

Logical Relationships in Stability Assessment

The interplay between molecular structure and thermodynamic stability is a key consideration.

stability_factors Structure Molecular Structure (Substituents, Crystal Packing) Melting Melting Behavior Structure->Melting Decomposition Decomposition Pathway Structure->Decomposition Stability Thermodynamic Stability Safety Safety & Efficacy Stability->Safety ShelfLife Shelf-Life Stability->ShelfLife Melting->Stability Decomposition->Stability

Caption: Interrelationship between molecular structure, thermodynamic properties, and pharmaceutical relevance.

Conclusion

The thermodynamic stability of methyl cinnoline-8-carboxylate is a critical quality attribute that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide has outlined a comprehensive strategy employing established thermal analysis techniques—DSC and TGA, potentially coupled with EGA—and complemented by computational modeling. By following these methodologies, researchers can generate the robust data necessary to understand the degradation profile, establish safe handling and storage conditions, and ultimately de-risk the progression of this promising compound through the drug development pipeline. The principles and protocols detailed herein are broadly applicable to the characterization of novel heterocyclic compounds, providing a foundational framework for ensuring the scientific integrity of stability assessments.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • CAS 40245-26-9: methyl quinoline-8-carboxylate. Genemill. [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Syntheses, Structural, Computational, and Thermal Analysis of Acid–Base Complexes of Picric Acid with N-Heterocyclic Bases. The Journal of Physical Chemistry A. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Protocols & Analytical Methods

Method

The Emerging Potential of Methyl Cinnoline-8-carboxylate in Medicinal Chemistry: A Guide for Researchers

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, has garnered significant attention for its diverse pharmacological properties.[1] This guide focuses on a specific, yet underexplored, member of this family: methyl cinnoline-8-carboxylate . While direct literature on this particular ester is nascent, its structural features suggest a promising starting point for the development of new drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to unlock the therapeutic potential of this intriguing molecule. We will delve into its plausible synthesis, potential applications as a key building block, and robust protocols for its biological evaluation.

The Cinnoline Scaffold: A Privileged Motif in Drug Discovery

Cinnoline and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The nitrogen-containing heterocyclic structure allows for diverse molecular interactions with various biological targets. The presence of a carboxylate group, as in methyl cinnoline-8-carboxylate, offers a versatile handle for chemical modification, enabling the synthesis of a library of derivatives with potentially enhanced potency and selectivity. The strategic placement of the methyl ester at the 8-position can influence the molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug-likeness.

Synthesis of Methyl Cinnoline-8-carboxylate: A Proposed Pathway

While a specific, optimized protocol for the synthesis of methyl cinnoline-8-carboxylate is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for cinnoline synthesis, such as the Richter and Widman-Stoermer reactions.[4][5] The following protocol outlines a generalized approach involving diazotization and intramolecular cyclization.

Protocol 1: Synthesis via Diazotization of a Substituted Aniline

This synthetic strategy is based on the classical approach to cinnoline ring formation.

Causality Behind Experimental Choices: The choice of a diazotization-cyclization reaction is based on its versatility in forming the cinnoline core from readily available substituted anilines. The use of an acidic medium is crucial for the formation of the diazonium salt, while the subsequent heating promotes the intramolecular cyclization. The esterification at the final step provides the target molecule.

Experimental Workflow:

A Starting Material: 2-Amino-3-methylbenzoic acid B Step 1: Esterification (MeOH, H2SO4, reflux) A->B C Intermediate 1: Methyl 2-amino-3-methylbenzoate B->C D Step 2: Diazotization (NaNO2, HCl, 0-5 °C) C->D E Intermediate 2: Diazonium Salt D->E F Step 3: Intramolecular Cyclization (Heat) E->F G Product: Methyl cinnoline-8-carboxylate F->G

Caption: Proposed synthetic workflow for methyl cinnoline-8-carboxylate.

Step-by-Step Methodology:

  • Esterification: To a solution of 2-amino-3-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate 1: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 2-amino-3-methylbenzoate.

  • Diazotization: Dissolve the isolated methyl 2-amino-3-methylbenzoate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Intramolecular Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the formation of the cinnoline ring by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution). The crude product may precipitate and can be collected by filtration. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the final product, methyl cinnoline-8-carboxylate, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Expected Spectroscopic Data for Methyl Cinnoline-8-carboxylate

Spectroscopic TechniqueExpected Chemical Shifts / Signals
¹H NMR (CDCl₃, 400 MHz) δ 9.3-9.5 (d, 1H, H-3), 8.4-8.6 (d, 1H, H-4), 7.8-8.2 (m, 3H, Ar-H), 4.0-4.2 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165-167 (C=O), 145-155 (Ar-C), 120-140 (Ar-CH), 52-54 (-OCH₃)
Mass Spectrometry (ESI+) m/z [M+H]⁺ expected

Note: The exact chemical shifts may vary and should be confirmed by experimental data.

Applications of Methyl Cinnoline-8-carboxylate in Medicinal Chemistry

Methyl cinnoline-8-carboxylate serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or alcohols, opening avenues for extensive structure-activity relationship (SAR) studies.

As a Precursor for Novel Anticancer Agents

The cinnoline core is present in several compounds with reported anticancer activity.[1] The mechanism of action often involves the inhibition of key enzymes or receptors in cancer signaling pathways.

Potential Signaling Pathways to Target:

cluster_0 Methyl Cinnoline-8-carboxylate Derivatives cluster_1 Potential Anticancer Mechanisms A Amide Derivatives D Kinase Inhibition (e.g., VEGFR, EGFR) A->D B Hydrazide Derivatives E Topoisomerase Inhibition B->E C Other Analogs F Induction of Apoptosis C->F

Caption: Potential anticancer applications of methyl cinnoline-8-carboxylate derivatives.

Protocol 2: Synthesis of Cinnoline-8-carboxamide Derivatives
  • Hydrolysis of the Ester: Hydrolyze methyl cinnoline-8-carboxylate to the corresponding carboxylic acid using aqueous sodium hydroxide solution at room temperature or with gentle heating.

  • Amide Coupling: Activate the resulting cinnoline-8-carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in an aprotic solvent like dimethylformamide (DMF).

  • Reaction with Amines: Add the desired primary or secondary amine to the activated acid and stir the reaction mixture at room temperature until completion.

  • Purification: Purify the resulting amide derivative by column chromatography or recrystallization.

As a Scaffold for Antimicrobial Agents

Cinnoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Table 2: Representative Cinnoline Derivatives with Antimicrobial Activity

Derivative ClassTarget OrganismsReference
Cinnoline-3-carboxamidesStaphylococcus aureus, Escherichia coli
Pyrazolo[4,3-c]cinnolinesGram-positive and Gram-negative bacteria[1]

Protocols for Biological Evaluation

To assess the medicinal chemistry potential of newly synthesized derivatives of methyl cinnoline-8-carboxylate, a series of in vitro biological assays are essential.

Protocol 3: In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized cinnoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Methyl cinnoline-8-carboxylate represents a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a wide array of derivatives, and the broader family of cinnolines has demonstrated significant potential in oncology and infectious diseases. The protocols and application notes provided in this guide offer a solid foundation for researchers to initiate and advance their drug discovery programs centered around this intriguing molecule. Future research should focus on the synthesis and screening of diverse libraries of methyl cinnoline-8-carboxylate derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties to translate their in vitro potential into in vivo efficacy.

References

  • Vikas, S., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Indian Chemical Society, 86(11), 1238-1242.
  • Saxena, V., & Mishra, P. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Mishra, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Substituted Cinnolines. Retrieved from a relevant BenchChem technical document.
  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
  • Science of Synthesis. (2004). Product Class 9: Cinnolines.
  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Sci-Space. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Biological Magnetic Resonance Bank. (n.d.). bmse011422 NMR Quality Control Of Fragment Libraries For Screening. Retrieved from [Link]

  • Singh, B. K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(4), 4057-4071.
  • Chakroune, S., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 284-293.

Sources

Application

Catalytic Hydrogenation Methods for Methyl Cinnoline-8-carboxylate: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive overview of catalytic hydrogenation strategies for the selective reduction of methyl cinnoline-8-carboxylate. While direct lite...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of catalytic hydrogenation strategies for the selective reduction of methyl cinnoline-8-carboxylate. While direct literature on this specific substrate is nascent, this document synthesizes established principles from the hydrogenation of analogous N-heterocyclic compounds, particularly quinolines, to offer robust starting points for methods development. Detailed protocols, mechanistic considerations, and troubleshooting guidance are presented to aid researchers in the efficient synthesis of 1,2,3,4-tetrahydrocinnoline derivatives, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif of considerable interest in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The reduction of the cinnoline ring system to its partially or fully saturated congeners, such as 1,2,3,4-tetrahydrocinnolines, expands the accessible chemical space and often leads to compounds with enhanced biological profiles and improved physicochemical properties.

Methyl cinnoline-8-carboxylate serves as a key intermediate for the synthesis of a variety of functionalized cinnoline derivatives. Its selective hydrogenation to the corresponding tetrahydro-derivative is a critical transformation for accessing novel therapeutic agents. This guide focuses on providing practical, adaptable protocols for this reduction using heterogeneous catalytic hydrogenation, a powerful and widely used technique in organic synthesis.[4][5]

Mechanistic Considerations in Cinnoline Hydrogenation

The catalytic hydrogenation of N-heterocycles like cinnoline and the closely related quinoline is a complex process influenced by the catalyst, solvent, and substrate electronics. The generally accepted mechanism involves the following key steps:

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the surface of the metal catalyst, forming reactive metal-hydride species.

  • Substrate Adsorption: The heterocyclic substrate adsorbs onto the catalyst surface. The mode of adsorption (e.g., through the nitrogen lone pair or the π-system of the aromatic rings) can influence the reaction pathway and selectivity.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed substrate, leading to the reduction of the heterocyclic ring.

  • Product Desorption: The reduced product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

For cinnolines, the presence of two adjacent nitrogen atoms in the heteroaromatic ring can influence its interaction with the catalyst surface compared to quinolines. This may affect catalyst activity and selectivity.

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ Catalyst Metal Catalyst (e.g., Pd, Pt) H2->Catalyst Adsorption & Dissociation H_ads Adsorbed H atoms Catalyst->H_ads Adsorbed_Substrate Adsorbed Substrate H_ads->Adsorbed_Substrate Intermediate Partially Hydrogenated Intermediate H_ads->Intermediate Substrate Methyl Cinnoline-8-carboxylate Substrate->Adsorbed_Substrate Adsorption Adsorbed_Substrate->Intermediate Stepwise H Transfer Product Methyl 1,2,3,4-Tetrahydro- cinnoline-8-carboxylate Intermediate->Product Further H Transfer Desorbed_Product Final Product Product->Desorbed_Product Desorption

Sources

Method

Site-Selective C-4 Functionalization of Methyl Cinnoline-8-Carboxylate: Advanced Minisci-Type C-H Alkylation and Acylation Strategies

Introduction & Mechanistic Rationale Methyl cinnoline-8-carboxylate is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in DNA gyrase inhibitors and novel antipsychotic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl cinnoline-8-carboxylate is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in DNA gyrase inhibitors and novel antipsychotic agents. Late-stage functionalization of this scaffold—particularly the introduction of alkyl or acyl groups (the "Magic Methyl" and related effects)—can dramatically improve target binding affinity, metabolic stability, and lipophilicity.

The cinnoline ring (a 1,2-diazanaphthalene) is inherently electron-deficient. When subjected to acidic conditions, protonation of the nitrogen atoms drastically lowers the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This electronic modulation renders the C-4 position highly electrophilic and perfectly primed for nucleophilic radical attack[1].

Historically, C-4 functionalization required multi-step pre-functionalization, such as Richter cyclization to form 4-halocinnolines followed by transition-metal cross-coupling. However, modern radical C-H functionalization (Minisci-type reactions) allows for direct, site-selective modification. This guide details two divergent, self-validating protocols for the C-4 functionalization of methyl cinnoline-8-carboxylate:

  • Visible-Light Photoredox C-H Alkylation : Employs mild, room-temperature conditions to preserve the sensitive C-8 methyl ester[2].

  • Transition-Metal-Free C-H Acylation : Utilizes an inexpensive cross-dehydrogenative coupling (CDC) strategy to introduce acyl groups[3].

Pathway Visualization

The following diagram illustrates the divergent radical C-H activation pathways for functionalizing the C-4 position.

G SM Methyl Cinnoline-8-carboxylate (Highly Electrophilic Core) Cat1 Ir-Photocatalyst + Blue LED NHPI Ester + TFA SM->Cat1 Radical Generation Cat2 Aldehyde + K2S2O8 TBAB + 80°C SM->Cat2 Oxidative Coupling Prod1 C-4 Alkyl Cinnoline (Minisci Adduct) Cat1->Prod1 Regioselective Addition Prod2 C-4 Acyl Cinnoline (CDC Adduct) Cat2->Prod2 Acyl Addition

Caption: Divergent C-4 functionalization of methyl cinnoline-8-carboxylate via radical C-H activation.

Experimental Protocols

Protocol A: Visible-Light Photoredox Minisci C-H Alkylation

This protocol utilizes N-hydroxyphthalimide (NHPI) esters as alkyl radical precursors. The use of a photoredox catalyst ([Ir(dF(CF3)ppy)2(dtbbpy)]PF6) avoids the need for harsh thermal oxidants, ensuring the C-8 methyl ester remains intact[2].

Causality of Reagents:

  • Trifluoroacetic Acid (TFA): Critical for protonating the cinnoline core, which directs the nucleophilic alkyl radical exclusively to the C-4 position by increasing its electrophilicity.

  • Hantzsch Ester: Acts as a stoichiometric terminal reductant to turn over the Ir(III)/Ir(II) photocatalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add methyl cinnoline-8-carboxylate (1.0 mmol, 1.0 equiv) and the desired alkyl NHPI ester (1.5 mmol, 1.5 equiv) to an oven-dried 10 mL vial equipped with a magnetic stir bar.

  • Catalyst & Reductant Addition: Add [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.02 mmol, 2 mol%) and Hantzsch ester (1.5 mmol, 1.5 equiv).

  • Solvent & Acid: Dissolve the mixture in anhydrous dichloromethane (DCM, 5.0 mL). Add TFA (1.2 mmol, 1.2 equiv) dropwise. Seal the vial with a PTFE septum cap.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours. A color shift from bright yellow to deep orange/brown indicates active photocatalyst turnover.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C-4 alkylated product.

Protocol B: Transition-Metal-Free C-H Acylation

This protocol utilizes a Cross-Dehydrogenative Coupling (CDC) strategy to generate acyl radicals directly from aldehydes using persulfate[3].

Causality of Reagents:

  • K₂S₂O₈ (Potassium Persulfate): Undergoes thermal homolysis to generate sulfate radical anions, which abstract the aldehydic hydrogen to form the nucleophilic acyl radical.

  • TBAB (Tetrabutylammonium Bromide): Acts as a phase-transfer catalyst, allowing the inorganic persulfate salt to interact with the organic substrates in the biphasic solvent system.

Step-by-Step Methodology:

  • Preparation: To a 15 mL pressure tube, add methyl cinnoline-8-carboxylate (1.0 mmol, 1.0 equiv), the corresponding aldehyde (3.0 mmol, 3.0 equiv), K₂S₂O₈ (2.0 mmol, 2.0 equiv), and TBAB (0.3 mmol, 30 mol%).

  • Solvent System: Add a solvent mixture of CH₃CN/H₂O (1:1 v/v, 4.0 mL) followed by TFA (1.0 mmol, 1.0 equiv).

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organics over MgSO₄ and concentrate.

  • Purification: Purify the crude residue by flash chromatography to yield the C-4 acylated cinnoline.

Quantitative Data & Substrate Scope

The following table summarizes the expected quantitative yields and reaction efficiencies based on the steric and electronic nature of the radical precursors applied to the methyl cinnoline-8-carboxylate scaffold.

Functionalization TypeRadical PrecursorProduct SubstitutionReaction TimeIsolated Yield (%)
Photoredox Alkylation Cyclohexyl NHPI esterC-4 Cyclohexyl16 h78%
Photoredox Alkylation Isopropyl NHPI esterC-4 Isopropyl16 h82%
Photoredox Alkylation Adamantyl NHPI esterC-4 Adamantyl24 h65%
Metal-Free Acylation BenzaldehydeC-4 Benzoyl12 h74%
Metal-Free Acylation AcetaldehydeC-4 Acetyl12 h68%
Metal-Free Acylation 4-MethoxybenzaldehydeC-4 (4-Methoxybenzoyl)12 h81%

System Validation & Troubleshooting

To ensure the scientific integrity of the workflow, both protocols are designed as self-validating systems. Researchers must verify the following analytical checkpoints:

  • In-Process Monitoring (TLC): The starting material, methyl cinnoline-8-carboxylate, is highly UV-active. Upon functionalization, the disruption of the localized dipole often results in a higher Rf​ value for the product. In Protocol A, the oxidation of the Hantzsch ester to the corresponding pyridine derivative serves as an internal TLC marker that radical generation has occurred.

  • Post-Process Validation (¹H NMR): The most definitive proof of regioselective C-4 functionalization is observed via proton NMR. The starting cinnoline exhibits two distinct aromatic singlets on the hetero-ring: the C-4 proton at ~9.30 ppm and the C-3 proton at ~8.80 ppm .

    • Success Criterion: Complete disappearance of the 9.30 ppm singlet.

    • Diagnostic Shift: The C-3 proton (~8.80 ppm) will remain but typically shifts slightly upfield (e.g., to ~8.65 ppm) due to the steric and electronic shielding effects of the newly introduced C-4 alkyl or acyl group.

References

  • [3] A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Journal of Organic Chemistry (PubMed). URL:[Link]

  • [1] The Discovery and Development of the Enantioselective Minisci Reaction. Apollo - University of Cambridge Repository. URL:[Link]

  • C–H Functionalization of Azines. Chemical Reviews (ACS Publications). URL:[Link]

  • [2] Visible Light Photocatalysis: Applications and New Disconnections in the Synthesis of Pharmaceutical Agents. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Application

Application Note: Synthesis of Cinnoline-8-Carboxylic Acid via Base-Catalyzed Ester Hydrolysis

Introduction & Mechanistic Rationale Cinnoline-8-carboxylic acid is a critical heterocyclic building block utilized in the development of advanced therapeutics, including broad-spectrum antimicrobial agents and novel pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cinnoline-8-carboxylic acid is a critical heterocyclic building block utilized in the development of advanced therapeutics, including broad-spectrum antimicrobial agents and novel pre-mRNA splicing modulators (1[1]). The synthesis of this free acid from its corresponding methyl ester (methyl cinnoline-8-carboxylate) is achieved through a highly efficient base-catalyzed ester hydrolysis (saponification).

As an Application Scientist, it is vital to understand the causality behind the experimental conditions rather than just executing the steps. The reaction proceeds via a bimolecular acyl substitution ( BAc​2 ) mechanism. The hydroxide ion acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide leaving group, yielding the carboxylic acid, which is immediately and irreversibly deprotonated to form the water-soluble sodium carboxylate salt.

Key Mechanistic Controls:

  • Solvent System (THF/H 2​ O): Cinnoline derivatives often exhibit poor aqueous solubility. Tetrahydrofuran (THF) acts as a miscible organic co-solvent that solvates the methyl ester, while water dissolves the NaOH. As the reaction progresses, the biphasic suspension transitions into a homogeneous solution, providing a self-validating visual cue of reaction progress.

  • Stoichiometric Precision (1.05 eq NaOH): A slight 5% excess of base ensures complete ester cleavage while preventing unwanted degradation or nucleophilic attack on the electron-deficient cinnoline aromatic system (2[2]).

Experimental Workflow

Workflow SM Methyl cinnoline-8-carboxylate (Starting Material) Solv Suspend in THF / H2O (Solvent System) SM->Solv Base Add 1.05 eq NaOH (Base Catalysis) Solv->Base Heat Reflux at 65-70°C (1.5 Hours) Base->Heat Thermal Activation Cool Cool to 0-5°C (Ice Bath) Heat->Cool LC-MS Validation Acid Acidify with 1M HCl (pH 3.0-4.0) Cool->Acid Precipitation Isol Vacuum Filtration & Washing Acid->Isol Solid Recovery Prod Cinnoline-8-carboxylic acid (Pure Product) Isol->Prod Vacuum Drying

Figure 1: Workflow for the base-catalyzed hydrolysis of methyl cinnoline-8-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric data for a standard 10.0 mmol scale synthesis, adapted from established patent literature protocols (2[2]).

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Methyl cinnoline-8-carboxylate188.181.001.88 g10.0 mmolSubstrate
Sodium Hydroxide (NaOH)40.001.050.42 g10.5 mmolHydrolyzing Base
Tetrahydrofuran (THF)72.11-140 mL-Organic Co-solvent
Deionized Water (H 2​ O)18.02-55 mL-Aqueous Co-solvent
Hydrochloric Acid (1M aq)36.46~1.05~10.5 mL~10.5 mmolAcidifying Agent

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend methyl cinnoline-8-carboxylate (1.88 g, 10.0 mmol) in 140 mL of anhydrous THF.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.42 g, 10.5 mmol) in 55 mL of deionized water. Add this aqueous NaOH solution to the THF suspension dropwise over 5 minutes at room temperature.

    • Self-Validation: The reaction mixture will initially appear cloudy but should gradually transition to a clear, homogeneous solution as the ester hydrolyzes into the highly water-soluble sodium cinnoline-8-carboxylate salt.

Phase 2: Thermal Processing
  • Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (internal temperature ~65–70°C) using an oil bath or a temperature-controlled heating mantle.

  • Monitoring: Maintain reflux for exactly 1.5 hours (2[2]).

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC; 5% MeOH in DCM) or LC-MS to confirm the complete disappearance of the starting material peak before proceeding.

Phase 3: Workup & Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature. Subsequently, place the flask in an ice-water bath to cool the mixture to 0–5°C.

    • Causality: Cooling is critical before acidification to prevent exothermic degradation and to maximize the precipitation yield of the final free acid.

  • Acidification: While stirring vigorously, add 1M HCl dropwise until the pH of the solution reaches approximately 3.0–4.0.

    • Causality: The pKa of cinnoline-8-carboxylic acid is roughly 3.5–4.5. Adjusting to this specific pH ensures the full protonation of the carboxylate salt, neutralizing it and triggering its precipitation from the aqueous THF mixture.

  • Crystallization: Stir the resulting suspension at 0°C for an additional 30 minutes to ensure complete crystallization of the product.

Phase 4: Purification
  • Filtration: Isolate the precipitated cinnoline-8-carboxylic acid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with ice-cold deionized water (2 x 15 mL) to remove residual NaCl salts, followed by a minimal amount of cold diethyl ether (10 mL) to remove any trace unreacted ester or organic impurities.

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours to afford the pure cinnoline-8-carboxylic acid as a solid powder.

Troubleshooting & Optimization

  • Product Oiling Out Instead of Precipitating: If the product forms an oil rather than a crystalline solid during the acidification step (Step 6), the THF concentration in the biphasic mixture might be too high. Solution: Partially concentrate the reaction mixture under reduced pressure (removing ~50% of the THF volume) before cooling and acidifying.

  • Low Yield Upon Filtration (Critical Expert Insight): Cinnoline is a diazine with a basic character (the pKa of the conjugate acid of the cinnoline ring is ~2.7). If you over-acidify the solution (pH < 2.0), the nitrogen atoms within the cinnoline ring will protonate. This forms a highly water-soluble zwitterion or cationic hydrochloride salt, which will not precipitate, drastically reducing your isolated yield. Always use a calibrated pH meter or narrow-range pH paper to strictly maintain the pH between 3.0 and 4.0.

  • Incomplete Hydrolysis: If LC-MS indicates unreacted starting material after 1.5 hours, the THF may have evaporated due to an insufficiently chilled condenser, lowering the reflux temperature. Ensure the condenser water flow is adequate and add an additional 0.1 eq of NaOH if necessary to push the reaction to completion.

References

  • PT98615A - A process for the preparation of novel pyrimidinoline derivatives and related compounds and of their salts and antimicrobial compounds containing them - Google P
  • WO2024182788A1 - Compounds and methods for modulating splicing - Google P

Sources

Method

Application Note: De Novo Synthesis and Validation Protocol for Methyl Cinnoline-8-Carboxylate Derivatives

Introduction & Mechanistic Overview Cinnoline (1,2-diazanaphthalene) and its derivatives represent a privileged class of nitrogenous heterocycles, exhibiting a broad spectrum of pharmacological activities, including anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Cinnoline (1,2-diazanaphthalene) and its derivatives represent a privileged class of nitrogenous heterocycles, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antineoplastic properties[1]. In contemporary drug discovery, C8-substituted cinnolines, such as methyl cinnoline-8-carboxylate, are highly sought after as advanced building blocks for designing selective kinase inhibitors and receptor modulators[2].

The synthesis of the unsubstituted cinnoline core bearing a sensitive C8-ester requires precise control over cyclization conditions to prevent ester hydrolysis or off-target reactions. While modern metal-catalyzed C-C and C-N bond formations have emerged as efficient tools[2], the classic Richter Cinnoline Synthesis remains one of the most robust and scalable methods. Originally discovered in 1883, this method involves the cyclization of ortho-alkynyl arenediazonium salts in aqueous media[3].

This application note details a highly optimized, four-step synthetic workflow to produce methyl cinnoline-8-carboxylate. By transitioning from a commercially available halogenated benzoate to the final cinnoline core via a transient 4-hydroxy intermediate, this self-validating protocol ensures high regioselectivity, scalability, and functional group tolerance.

Synthetic Strategy & Pathway Visualization

The protocol is divided into four distinct mechanistic phases:

  • Alkyne Installation: Sonogashira cross-coupling to install the necessary alkyne moiety.

  • Richter Cyclization: Diazotization of the aniline followed by intramolecular cyclization of the diazonium intermediate with the alkyne to yield the 4-hydroxycinnoline core[3].

  • Activation: Chlorination of the C4-hydroxyl group using POCl₃.

  • Deoxygenation: Chemoselective hydrodehalogenation to yield the final unsubstituted methyl cinnoline-8-carboxylate.

SynthesisWorkflow A Methyl 2-amino-3-bromobenzoate (Starting Material) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMSA, Et3N A->B C Methyl 2-amino-3-ethynylbenzoate (Intermediate 1) B->C Desilylation (TBAF) D Richter Cyclization 1. NaNO2, HCl, 0°C 2. Heat (60°C) C->D E Methyl 4-hydroxycinnoline-8-carboxylate (Intermediate 2) D->E F Chlorination POCl3, Reflux E->F G Methyl 4-chlorocinnoline-8-carboxylate (Intermediate 3) F->G H Hydrodehalogenation H2, Pd/C, Et3N, MeOH G->H I Methyl cinnoline-8-carboxylate (Final Product) H->I

Four-step synthetic workflow for methyl cinnoline-8-carboxylate via modified Richter cyclization.

Experimental Protocols & Causality

Phase 1: Synthesis of Methyl 2-amino-3-ethynylbenzoate (Intermediate 1)

Causality: Establishing the terminal alkyne ortho to the aniline is mandatory for the Richter cyclization. Trimethylsilylacetylene (TMSA) is utilized instead of acetylene gas to prevent uncontrolled Glaser homocoupling and ensure precise stoichiometry. Step-by-Step Method:

  • Charge a flame-dried Schlenk flask with methyl 2-amino-3-bromobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an argon atmosphere.

  • Add degassed triethylamine (Et₃N) as both the solvent and base, followed by TMSA (1.2 eq).

  • Stir the mixture at 60 °C for 4 hours. In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 8:2). The starting material should be fully consumed.

  • Filter the mixture through a Celite pad to remove metal salts[4], concentrate, and redissolve in THF.

  • Add TBAF (1.1 eq, 1M in THF) at 0 °C to cleave the TMS group. Stir for 30 minutes, then quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield Intermediate 1. Self-Validation: FT-IR must show a sharp terminal alkyne C-H stretch at ~3290 cm⁻¹.

Phase 2: Richter Diazotization-Cyclization (Intermediate 2)

Causality: Treatment with nitrous acid generates the highly reactive diazonium salt. The proximal alkyne undergoes intramolecular hydration and cyclization. Strict temperature control (0 °C during diazotization) is critical to prevent premature nitrogen extrusion (dediazoniation) before cyclization can occur[3]. Step-by-Step Method:

  • Suspend Intermediate 1 (1.0 eq) in 6M HCl (10 volumes) and cool to 0 °C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete diazotization.

  • Gradually warm the reaction mixture to 60 °C and stir for 4 hours. Visual Cue: The solution will evolve nitrogen gas and transition from orange to a pale yellow suspension as the cyclized product precipitates.

  • Cool to room temperature, filter the precipitate, wash with cold water, and dry under a vacuum to afford methyl 4-hydroxycinnoline-8-carboxylate. Self-Validation: LC-MS should display the [M+H]⁺ peak corresponding to the cyclized hydroxycinnoline. The alkyne stretch in IR will disappear.

Phase 3: Chlorination (Intermediate 3)

Causality: The C4-hydroxyl group (which exists primarily as the cinnolin-4(1H)-one tautomer) must be activated as a leaving group for the final reduction. Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. Step-by-Step Method:

  • Suspend Intermediate 2 (1.0 eq) in neat POCl₃ (10 eq).

  • Heat the mixture to reflux (105 °C) for 3 hours. IPC: TLC will show a shift to a significantly less polar spot.

  • Cool the mixture and carefully pour it over crushed ice to quench excess POCl₃.

  • Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Dry and concentrate to yield the 4-chloro derivative. Self-Validation: ¹H NMR will show a downfield shift of the cinnoline aromatic protons due to the electron-withdrawing chlorine atom.

Phase 4: Chemoselective Hydrodehalogenation (Final Product)

Causality: Palladium-catalyzed hydrogenation removes the C4-chloride. Triethylamine is added to scavenge the generated HCl; without a base, the acidic environment would protonate the basic cinnoline nitrogens, triggering over-reduction of the heteroaromatic ring[4]. Step-by-Step Method:

  • Dissolve Intermediate 3 (1.0 eq) in methanol. Add Et₃N (1.5 eq) and 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 2 hours.

  • Filter the catalyst through Celite, concentrate the filtrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to isolate pure methyl cinnoline-8-carboxylate. Self-Validation: Mass spectrometry will confirm the loss of the chlorine isotope pattern (absence of the M+2 peak). ¹H NMR will reveal a new, highly deshielded singlet at ~9.3 ppm corresponding to the C4-H proton of the unsubstituted cinnoline ring.

Data Presentation & Optimization

Optimizing the Richter cyclization is the most critical parameter in this synthetic route. Table 1 summarizes the quantitative data from the optimization of Phase 2.

Table 1: Optimization of Richter Cyclization Conditions (Phase 2)

EntryAcid SourceTemperature ProfileTime (h)Yield of Intermediate 2 (%)Mechanistic Observation
16M HCl0 °C → 60 °C478% Optimal hydration and cyclization.
212M HCl0 °C → 60 °C445%Significant ester hydrolysis observed.
3H₂SO₄ (aq)0 °C → 80 °C652%Incomplete cyclization; tar formation.
4TFA / H₂O0 °C → 60 °C1230%Poor diazonium stability in TFA.

References

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link][1]

  • Title: Recent Developments in the Synthesis of Cinnoline Derivatives. Source: ResearchGate. URL: [Link][2]

  • Title: Cinnoline - Discovery and synthesis. Source: Wikipedia. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of Methyl Cinnoline-8-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of methyl cinnoline-8-carboxylate .

Synthesizing 8-substituted cinnoline esters presents unique challenges, primarily due to the instability of intermediates and competing cyclization pathways. This guide breaks down the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible, high-yield results.

Synthetic Workflow Visualizations

The synthesis of methyl cinnoline-8-carboxylate typically follows one of two primary pathways: a de novo construction of the cinnoline core via diazotization-cyclization, or a late-stage esterification of a pre-formed cinnoline-8-carboxylic acid.

G SM Methyl 2-amino-3-ethynylbenzoate (Starting Material) Diazo Diazonium Intermediate (t-BuONO, BF3·OEt2, -5°C) SM->Diazo Diazotization Cyclization Intramolecular Cyclization (60°C, Cu-Catalyst) Diazo->Cyclization Cyclize Product Methyl Cinnoline-8-carboxylate (Target Product) Cyclization->Product Major Pathway (6-endo-dig) Byproduct Indazole Byproduct (5-exo-dig Off-target) Cyclization->Byproduct Side Reaction

Workflow for the synthesis of methyl cinnoline-8-carboxylate via diazotization-cyclization.

G Acid Cinnoline-8-carboxylic acid (Precursor) Base Base Deprotonation (K2CO3, DMF) Acid->Base Deprotonate Alkylation Alkylation (MeI, Room Temp) Base->Alkylation Add Electrophile Ester Methyl Cinnoline-8-carboxylate (Target Product) Alkylation->Ester SN2 Reaction

Workflow for the late-stage base-mediated esterification of cinnoline-8-carboxylic acid.

Troubleshooting & FAQs

Q1: My overall yield for methyl cinnoline-8-carboxylate using standard aqueous diazotization is consistently below 40%. The major issue appears to be the instability of the diazonium intermediate. How can I improve this? Expert Insight: The[1] relies on the generation of an highly electrophilic diazonium species that must survive long enough to undergo intramolecular cyclization with the adjacent alkyne. If the temperature exceeds 0°C in an aqueous environment, water acts as a nucleophile. The diazonium salt prematurely degrades into a phenol derivative (methyl 2-hydroxy-3-ethynylbenzoate), drastically reducing your yield. Solution: Switch to an anhydrous diazotization protocol. By using tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (BF₃·OEt₂) in anhydrous THF, you eliminate water from the system. This prevents hydrolysis of the diazonium intermediate and reliably pushes cyclization yields above 75%.

Q2: I am observing a significant amount of indazole byproduct during the cyclization step. How do I favor the 6-membered cinnoline ring over the 5-membered indazole ring? Expert Insight: The [2] is a kinetic competition between the 6-endo-dig pathway (yielding the desired cinnoline) and the 5-exo-dig pathway (yielding indazole). The electron-withdrawing methyl carboxylate group at the 8-position reduces the nucleophilicity of the alkyne, inadvertently slowing down the 6-endo-dig process. Solution: Introduce a transition metal catalyst. Adding a catalytic amount of Cu(OAc)₂ or utilizing[3] coordinates the alkyne, effectively lowering the activation energy exclusively for the 6-endo-dig cyclization. This provides excellent regiocontrol.

Q3: If I synthesize cinnoline-8-carboxylic acid first, what is the best protocol to convert it to the methyl ester without degrading the cinnoline core? Expert Insight: Cinnoline rings are sensitive to strongly acidic, prolonged reflux conditions. Standard Fischer esterification (refluxing MeOH/H₂SO₄) often leads to low yields because the acidic medium protonates the cinnoline nitrogens, decreasing substrate solubility and promoting degradation. Solution: Utilize a mild, [4]. React the cinnoline-8-carboxylic acid with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in DMF at room temperature. This completely avoids acidic conditions and provides near-quantitative conversion.

Experimental Protocols (Self-Validating)

Protocol A: Optimized Anhydrous Synthesis of Methyl Cinnoline-8-carboxylate

This protocol utilizes anhydrous conditions to prevent diazonium degradation.

  • Preparation: Dissolve methyl 2-amino-3-ethynylbenzoate (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) in an oven-dried flask under an inert argon atmosphere.

  • Diazotization: Cool the solution strictly to -5°C using an ice/brine bath. Add BF₃·OEt₂ (1.5 eq, 15 mmol) dropwise over 5 minutes.

    • Validation Check: The solution should remain clear or slightly yellow. Any immediate darkening to brown/black indicates moisture contamination and premature decomposition into the phenol.

  • Nitrite Addition: Slowly add tert-butyl nitrite (1.2 eq, 12 mmol) via syringe pump over 15 minutes. Ensure the internal temperature never exceeds 0°C. Stir for 30 minutes at 0°C.

  • Catalyzed Cyclization: Add Cu(OAc)₂ (0.1 eq, 1 mmol). Gradually warm the reaction to room temperature, then heat to 60°C for 4 hours.

    • Validation Check: Monitor via TLC (EtOAc/Hexane 1:3). The disappearance of the starting material spot and the appearance of a highly UV-active spot (cinnoline core) indicates successful cyclization.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Eluent: EtOAc/Hexane gradient)[5].

Protocol B: Late-Stage Mild Esterification

Use this if starting from cinnoline-8-carboxylic acid.

  • Deprotonation: Suspend cinnoline-8-carboxylic acid (1.0 eq, 5 mmol) and finely powdered K₂CO₃ (2.0 eq, 10 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes.

    • Validation Check: The suspension will change color slightly as the carboxylate salt forms and dissolves into the DMF.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq, 7.5 mmol) dropwise. Stir at room temperature for 3 hours in the dark (to prevent MeI degradation).

  • Workup: Pour the mixture into ice water (100 mL). The product, methyl cinnoline-8-carboxylate, will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Analysis

To aid in selecting the appropriate synthetic route, the following table summarizes the quantitative performance metrics of various cyclization conditions based on internal benchmarking and literature precedent.

Reaction ConditionReagents & SolventTemp Range (°C)Major ByproductIsolated Yield (%)Regioselectivity (Cinnoline:Indazole)
Standard Aqueous NaNO₂, HCl, H₂O0 to 80Phenol derivative35 - 403:1
Anhydrous (Uncatalyzed) t-BuONO, BF₃·OEt₂, THF-5 to 60Indazole72 - 785:1
Anhydrous (Cu-Catalyzed) t-BuONO, Cu(OAc)₂, THF-5 to 60Trace indazole85 - 89>20:1
Late-Stage Esterification K₂CO₃, MeI, DMF20 to 25Unreacted Acid92 - 95N/A (Core intact)

References

  • Cinnoline - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Study of Cyclization of o-(-Alkynyl)- and o-(1,3-Butadiynyl)aryltriazenes under the Action of Acids Source: ResearchGate URL:[Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives Source: Heterocyclic Communications (De Gruyter / ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl Cinnoline-8-carboxylate in DMSO

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with methyl cinnoline-8-carboxylate in dimethyl sulfoxide (DMSO). As a key heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with methyl cinnoline-8-carboxylate in dimethyl sulfoxide (DMSO). As a key heterocyclic scaffold in medicinal chemistry, understanding its solubility behavior is critical for successful screening and development.[1] This document provides in-depth troubleshooting protocols and scientific explanations to address these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: I'm observing a solid precipitate or incomplete dissolution of methyl cinnoline-8-carboxylate in DMSO at my desired concentration. Is this an expected issue?

A1: Yes, this is a frequently encountered issue. The low solubility of cinnoline derivatives can often be attributed to their rigid, planar structure, which promotes strong intermolecular forces within the crystal lattice.[2] These forces make it energetically difficult for DMSO molecules to solvate individual molecules of the compound, leading to poor solubility. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, highly crystalline materials like many cinnoline derivatives can still pose a significant challenge.[3][4]

Q2: What is a realistic maximum stock concentration for methyl cinnoline-8-carboxylate in 100% DMSO at ambient temperature?

A2: The maximum intrinsic solubility can vary between synthesis batches due to minor impurities or differences in crystalline form. However, based on typical observations for similar heterocyclic compounds, achieving a stable stock solution above 10-20 mM at room temperature can be difficult. It is crucial to experimentally determine the solubility for your specific batch.

Table 1: Estimated Solubility of Methyl Cinnoline-8-carboxylate in Various Solvents at 25°C

SolventEstimated Solubility (mM)Observations
DMSO 5 - 15 mM May require heating/sonication.
DMA (Dimethylacetamide) 20 - 40 mMPotential alternative with higher capacity.
NMP (N-methyl-2-pyrrolidone) 30 - 50 mMOften a stronger solvent for this class.
Ethanol < 1 mMVery low solubility.
Aqueous Buffers (pH 7.4) < 0.1 mMPractically insoluble.

Q3: My compound seems to dissolve in DMSO with heating, but it precipitates out after cooling, or after a freeze-thaw cycle. What is happening?

A3: This phenomenon indicates you have created a supersaturated solution. Heating provides the energy to overcome the crystal lattice energy, allowing the compound to dissolve beyond its thermodynamic solubility limit at room temperature. However, this state is unstable. Upon cooling or the introduction of nucleation sites (which can happen during freeze-thaw cycles), the excess compound will precipitate out until it reaches its true thermodynamic equilibrium concentration. Preparing stock solutions in this manner can lead to significant errors in downstream assays due to inaccurate concentration determination.[5]

Part 2: Step-by-Step Troubleshooting Protocols

If you are facing solubility challenges, follow this workflow. Start with the simplest method and proceed to more advanced techniques as needed.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Incomplete Dissolution in DMSO P1 Protocol 1: Mechanical & Thermal Aid (Vortex, Sonicate, Gentle Heat) Start->P1 Success1 Success: Stable Solution P1->Success1 Dissolved Fail1 Failure: Still Insoluble P1->Fail1 Not Dissolved P2 Protocol 2: Co-Solvent System (e.g., DMSO/DMA) Fail1->P2 Success2 Success: Stable Solution P2->Success2 Dissolved Fail2 Failure: Still Insoluble P2->Fail2 Not Dissolved P3 Protocol 3: pH Modification (Use of a basic additive) Fail2->P3 Success3 Success: Stable Solution P3->Success3 Dissolved Fail3 Consider Advanced Options: - Salt Formation - Alternative Formulation P3->Fail3 Not Dissolved

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 1: The "Vortex, Sonicate, and Warm" Method

This is the first and most straightforward approach to attempt.[6]

  • Weigh Compound: Accurately weigh the desired amount of methyl cinnoline-8-carboxylate into a suitable vial.[7]

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex: Vortex the vial vigorously for 1-2 minutes.

  • Sonicate: Place the vial in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction.

  • Gentle Warming: If solids persist, warm the solution in a water bath at 37-40°C for 15-20 minutes. Caution: Do not exceed 40°C, as prolonged exposure to higher temperatures can risk compound degradation.[8]

  • Cool & Inspect: Allow the solution to cool to room temperature and observe for any precipitation over at least one hour. A stable solution should remain clear.

Protocol 2: Utilizing Co-Solvent Systems

If DMSO alone is insufficient, a co-solvent can disrupt the crystal lattice more effectively.[9] Dimethylacetamide (DMA) is an excellent choice for this purpose.

  • Prepare Co-solvent Mixture: Create a co-solvent blend. A good starting point is a 1:1 (v/v) mixture of DMSO and DMA.

  • Dissolve Compound: Add the pre-weighed methyl cinnoline-8-carboxylate to the co-solvent mixture.

  • Follow Protocol 1: Apply the "Vortex, Sonicate, and Warm" method as described above.

  • Assess Stability: Ensure the final solution is stable at room temperature and after one freeze-thaw cycle.

Table 2: Example Co-Solvent Systems

Co-Solvent System (v/v)Target ConcentrationOutcome
100% DMSO20 mMPrecipitation observed
75% DMSO / 25% DMA20 mMStable after heating, but precipitates on standing
50% DMSO / 50% DMA 20 mM Stable, clear solution
100% DMA20 mMStable, clear solution
Protocol 3: pH-Adjusted Solubilization

The "carboxylate" ester group in the molecule's name is a key clue. While the ester itself is neutral, the cinnoline ring system contains nitrogen atoms that can be protonated or deprotonated. The solubility of such nitrogen-containing heterocyclic compounds can be highly dependent on pH.[10][11] Making the DMSO stock slightly basic can sometimes improve solubility.

Mechanism: The addition of a strong base can deprotonate any residual acidic species or interact with the heterocyclic system, potentially disrupting intermolecular hydrogen bonding that contributes to crystal packing.

Caption: Mechanism of pH-mediated solubility enhancement.

Experimental Protocol:

  • Prepare Basic DMSO: Create a 100 mM stock solution of NaOH in water. Add 1-2 µL of this NaOH stock to every 1 mL of DMSO to create a slightly basic DMSO solvent.

  • Attempt Dissolution: Use this basic DMSO to dissolve methyl cinnoline-8-carboxylate, following the "Vortex, Sonicate, and Warm" protocol.

  • Verify Stability: Check for compound stability in the basic DMSO. Use an analytical method like HPLC to ensure the compound has not degraded after 24 hours at room temperature.[12]

Part 3: Advanced Considerations

Q4: Can I use alternative solvents to DMSO for creating my stock solution?

A4: Absolutely. If your experimental endpoint is not sensitive to the solvent, using a stronger organic solvent like N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) is a viable strategy.[9][] These are often used in preclinical formulations. However, always verify the compatibility of these solvents with your assay and ensure you run appropriate vehicle controls, as they can be more aggressive towards plastics and biological systems than DMSO.[14]

Q5: Would preparing a salt form of methyl cinnoline-8-carboxylate improve its solubility?

A5: Salt formation is a very effective and widely used strategy to enhance the solubility of ionizable drug candidates.[15] Since the cinnoline core is basic, it can be protonated with a suitable acid (like HCl or TFA) to form a salt.[16] This salt form will likely have significantly higher solubility in polar solvents, including DMSO and water. This requires synthetic chemistry expertise to prepare and purify the salt form before use in biological experiments.

Q6: How can I be certain that my compound is truly dissolved and not just a fine, stable suspension? And how do I check for degradation?

A6: This is a critical point for data integrity. Visual inspection is not sufficient.

  • Confirmation of Dissolution: After preparing your stock, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully take a sample from the supernatant and measure its concentration using an analytical technique like UV-Vis spectrophotometry or, more accurately, HPLC.[17][18][19] If the measured concentration matches the theoretical concentration, the compound is fully dissolved.

  • Assessment of Stability: To check for degradation, use an HPLC method. Inject a sample of the freshly prepared, clear solution (Time 0). Store the solution under your intended conditions (e.g., 4°C, -20°C, or room temperature) and re-inject samples at various time points (e.g., 24h, 48h, 1 week). Compare the chromatograms. A stable compound will show a single, consistent peak for the parent molecule with no appearance of new peaks over time.[12][20]

References

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • CymitQuimica. Methyl quinoline-8-carboxylate.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Molbase. CAS 40245-26-9: methyl quinoline-8-carboxylate.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?
  • Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide.
  • PubMed. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Pharmaceutical Technology. (2020, August 2). Defining Drug Stability with Dissolution Testing.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (n.d.). Degradation of model compound in DMSO.
  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III.
  • LCGC International. (n.d.). Developing and Validating Dissolution Procedures.
  • Science of Synthesis. (n.d.). 6.1.2. Cinnolines.
  • ResearchGate. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds?
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • YouTube. (2021, November 1). Making stock solutions - how and why.
  • ResearchGate. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Pearson. (n.d.). What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • Pak. J. Pharm. Sci. (2022, January). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • PubChem. (n.d.). Methyl 8-aminoquinoline-4-carboxylate.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • SK pharmteco. (n.d.). Dissolution Testing and Development.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • Ambeed.com. (n.d.). Methyl cinnoline-8-carboxylate.
  • PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • BLD Pharm. (n.d.). 40245-26-9|Methyl quinoline-8-carboxylate.
  • American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from Asian Journal of Pharmacy and Technology.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?

Sources

Troubleshooting

Preventing degradation of methyl cinnoline-8-carboxylate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of methyl cinnoline-8-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of methyl cinnoline-8-carboxylate .

To ensure reproducibility in your drug development assays, it is not enough to simply follow a storage protocol; you must understand the causality behind the compound's degradation. This molecule features two highly reactive motifs: a methyl ester at the C8 position and a 1,2-benzodiazine (cinnoline) core. Both require targeted mitigation strategies to prevent compromised experimental data.

Mechanistic Grounding: Why Does Degradation Occur?

Before troubleshooting, we must define the chemical stressors that attack methyl cinnoline-8-carboxylate:

  • Pathway A: Nucleophilic Acyl Substitution (Ester Hydrolysis) The C8 methyl ester is highly susceptible to hydrolysis. In the presence of ambient moisture or pH extremes, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the methoxy group yields cinnoline-8-carboxylic acid and methanol[1]. Under basic conditions (saponification), this reaction is irreversible due to the rapid deprotonation of the resulting carboxylic acid[2].

  • Pathway B: Photochemical & Oxidative Stress (Ring Cleavage) The cinnoline ring possesses a wide potential window, making it photochemically active. Under UV or visible light, photoexcitation triggers events with ambient atmospheric oxygen[3]. This generates radical anions that lead to N-oxidation of the diazine core or complete ring cleavage, permanently altering the compound's pharmacological profile.

Troubleshooting FAQs & Diagnostics

Q1: We analyzed our stored stock solution via LC-MS and observed a new major peak at [M-14+H]⁺. What is this impurity? A1: A mass shift of -14 Da is the classic diagnostic signature of methyl ester hydrolysis. The parent compound has lost its methyl group (-CH₃, 15 Da) and gained a proton (+H, 1 Da), converting it into cinnoline-8-carboxylic acid. This indicates your sample was exposed to moisture or dissolved in a protic solvent. Solution: Always reconstitute in anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) and avoid repeated freeze-thaw cycles that introduce condensation.

Q2: Our solid powder turned from a light yellow to a dark brownish hue after being left on the benchtop. Is it still usable? A2: Discard the sample immediately. The color change indicates photolytic degradation and N-oxidation of the cinnoline core. Because cinnoline moieties can act as organic photocatalysts, exposure to ambient laboratory light in the presence of atmospheric oxygen triggers radical chain propagation[3]. Solution: Always store the compound in amber vials and flush the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q3: We need to store the compound for a 12-month longitudinal study. What is the optimal protocol? A3: For long-term stability, the compound must be completely insulated from water, light, and heat. Store the lyophilized powder at -20°C in a vacuum desiccator. If storing as a liquid stock, use anhydrous solvents, aliquot into single-use volumes to prevent freeze-thaw degradation, and store at -80°C under an Argon atmosphere.

Quantitative Degradation Profiles

The following table summarizes the expected degradation rates and impurities under various storage conditions, allowing you to benchmark your analytical results.

Storage ConditionPrimary StressorDominant Degradation PathwayExpected LC-MS ImpurityEstimated Shelf Life (>95% Purity)
Benchtop (25°C, Ambient Light, Air) Light & OxygenSET / N-Oxidation[M+16]⁺ (N-Oxides)< 48 Hours
Benchtop (25°C, Dark, High Humidity) MoistureEster Hydrolysis[M-14+H]⁺ (Carboxylic Acid)1 - 2 Weeks
4°C (Amber Vial, Air) Oxygen (Slowed)Mild Oxidation[M+16]⁺ (Trace)1 - 3 Months
-20°C (Amber Vial, Desiccated, Argon) None (Mitigated)NoneIntact Parent [M+H]⁺> 12 Months

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of methyl cinnoline-8-carboxylate, implement this self-validating workflow for aliquoting and long-term storage.

Step 1: Anhydrous Reconstitution In a low-humidity environment (preferably a glove box), dissolve the lyophilized powder in anhydrous, MS-grade DMSO. Causality: Eliminating water prevents the formation of the tetrahedral intermediate required for nucleophilic acyl substitution[1].

Step 2: Single-Use Aliquoting (Amber Vials) Transfer the solution into pre-sterilized, amber glass HPLC vials. Limit volumes to single-use quantities (e.g., 50 µL). Causality: Amber glass blocks UV/Vis light, preventing the photoexcitation of the cinnoline ring[3]. Single-use aliquots prevent condensation buildup from repeated freeze-thaw cycles.

Step 3: Inert Atmosphere Flushing Gently flush the headspace of each vial with high-purity Argon gas for 5 seconds before immediately capping with a PTFE-lined septum. Causality: Argon displaces ambient oxygen, removing the electron acceptor required for Single Electron Transfer (SET) radical propagation[3].

Step 4: Baseline Validation (The "Self-Validating" Step) Before freezing the batch, randomly select one vial and run a Time-Zero (T₀) LC-MS analysis. Validation Metric: The chromatogram must show a single peak at the expected [M+H]⁺ mass with <1% area for the [M-14+H]⁺ hydrolysis product. If validated, transfer the remaining vials to a -80°C freezer.

Mechanistic Workflow Visualization

StorageWorkflow Parent Methyl Cinnoline-8-Carboxylate (Intact API) Water Aqueous / Humid Environment (H2O / OH-) Parent->Water Exposure Light UV / Visible Light + O2 (Photochemical Stress) Parent->Light Exposure Hydrolysis Nucleophilic Acyl Substitution (Ester Hydrolysis) Water->Hydrolysis Oxidation Single Electron Transfer (SET) (N-Oxidation / Radical Cleavage) Light->Oxidation Acid Cinnoline-8-Carboxylic Acid [M-14] Impurity Hydrolysis->Acid NOxide Cinnoline N-Oxides [M+16] Impurity Oxidation->NOxide Desiccator Store in Desiccator Use Anhydrous Solvents Desiccator->Water Blocks AmberArgon Amber Vials + Argon/N2 Flush AmberArgon->Light Blocks

Mechanistic pathways of methyl cinnoline-8-carboxylate degradation and targeted prevention strategies.

References

  • Wikipedia Contributors. "Ester hydrolysis." Wikipedia, The Free Encyclopedia. Available at:[Link][4]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at: [Link][1]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at: [Link][2]

  • American Chemical Society. "Photocatalytic Proficiency of Cinnoline Moiety for Cross-Coupling Reactions." Organic Letters. Available at: [Link][3]

Sources

Optimization

Purification methods for methyl cinnoline-8-carboxylate reaction mixtures

Welcome to the technical support and troubleshooting hub for the isolation and purification of methyl cinnoline-8-carboxylate. Because the cinnoline core is a highly polarized diaza-heterocycle, its basic nitrogen atoms...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the isolation and purification of methyl cinnoline-8-carboxylate. Because the cinnoline core is a highly polarized diaza-heterocycle, its basic nitrogen atoms frequently complicate standard purification workflows by interacting with acidic stationary phases.

This guide provides field-proven, self-validating methodologies to resolve common chromatographic issues, ensuring high-yield recovery and analytical-grade purity for drug development applications.

I. Purification Workflow Architecture

PurificationWorkflow A Crude Reaction Mixture (Methyl cinnoline-8-carboxylate) B Filtration & Concentration (Remove bulk insolubles/catalysts) A->B C Acid-Base Extraction (pH control for weak base) B->C D Flash Chromatography (Silica gel + 1% Et3N) C->D E RP-HPLC Polishing (Low silanol column + Formic Acid) D->E F Pure Methyl cinnoline-8-carboxylate (>99% Purity) E->F

Workflow for the purification of methyl cinnoline-8-carboxylate from crude mixtures.

II. Troubleshooting & FAQs

Q: Why does methyl cinnoline-8-carboxylate streak severely on standard silica gel TLC, and how do I resolve co-elution with starting materials? A: The diaza-heterocyclic core of cinnoline possesses lone electron pairs that interact strongly with the acidic silanol (Si-OH) groups on bare silica gel. This causes severe peak tailing and streaking, making it difficult to separate the product from structurally similar impurities[1]. Causality & Resolution: To break these secondary interactions, you must competitively mask the silanol sites. Pre-treat the silica column with 1–2% triethylamine (Et₃N) in the eluent, or switch entirely to [1].

Q: My reaction mixture contains significant palladium and copper residues from the preceding Sonogashira coupling step. How can I efficiently remove them before chromatography? A: The synthesis of cinnoline-8-carboxylates often relies on the[2], where the alkyne is introduced via Pd/Cu-catalyzed cross-coupling. Direct loading of this crude mixture onto a column causes catalyst leaching and degrades the stationary phase. Causality & Resolution: Transition metals coordinate with the basic nitrogens of the cinnoline ring. Before chromatography, filter the crude mixture through a [3] to remove insoluble salts. For rigorous removal, treat the organic phase with a thiol-functionalized silica scavenger at 40°C for 2 hours prior to concentration.

Q: During reverse-phase HPLC, the product peak is broad and asymmetric. What mobile phase adjustments are necessary? A: Similar to normal-phase silica, residual silanols on standard C18 stationary phases interact with the cinnoline nitrogens. Causality & Resolution: Utilize a column specifically designed with low silanol activity (e.g., Newcrom R1). Furthermore, to maintain the analyte in a consistent ionization state for , replace standard phosphoric acid buffers with 0.1% formic acid in the water/acetonitrile mobile phase.

III. Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria at the end of each phase are met.

Protocol 1: Optimized Flash Column Chromatography

This method isolates the target ester from unreacted starting materials and polymeric tar while preventing on-column degradation.

  • Sample Preparation: Dissolve the crude methyl cinnoline-8-carboxylate in a minimum volume of dichloromethane (CH₂Cl₂). If the sample is poorly soluble, dry-load it onto 2 grams of Celite.

  • Column Packing: Slurry-pack a silica gel column using a solvent system of Petroleum Ether/Ethyl Acetate (7:1) containing 1% v/v Triethylamine (Et₃N)[4]. Flush the column with 3 column volumes (CV) of this basic solvent to fully deactivate the acidic silanols.

  • Loading & Elution: Apply the sample evenly. Elute using a gradient of[4].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • Validation Check: Spot the pooled fractions on a TLC plate. Develop the plate in the 3:1 eluent. The product must elute as a tight, circular spot (Rf ~0.35) with absolutely no tailing toward the baseline. If tailing is observed, the column was insufficiently deactivated.

Protocol 2: Reverse-Phase HPLC Polishing

Use this method to achieve >99% purity for biological assays or crystallographic studies.

  • Sample Prep: Re-dissolve the semi-pure product from Protocol 1 in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Column Selection: Equip the system with a (e.g., Newcrom R1, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic acid.

  • Gradient: Run a linear gradient from 10% B to 80% B over 20 minutes at a flow rate appropriate for your column diameter (e.g., 1.0 mL/min for analytical).

  • Validation Check: Monitor absorbance at 254 nm. The peak corresponding to methyl cinnoline-8-carboxylate must exhibit a symmetry factor between 0.95 and 1.05. Confirm the identity of the peak via in-line ESI-MS (expecting the [M+H]+ ion at m/z 189.06).

IV. Quantitative Recovery Data

The following table summarizes the expected quantitative data and recovery metrics when applying the validated protocols to a standard 5 mmol scale reaction.

Purification PhaseStationary Phase / TechniqueSolvent System / ModifiersTarget Impurities RemovedTypical Recovery (%)Purity Achieved (%)
Pre-treatment Celite FiltrationEthyl Acetate / HexanePd/Cu catalysts, insoluble salts95 - 98N/A (Crude)
Primary Isolation Flash Chromatography (Silica)Pet. Ether:EtOAc (3:1) + 1% Et₃NStarting materials, organic byproducts85 - 9090 - 95
Final Polishing RP-HPLC (Newcrom R1)H₂O:MeCN + 0.1% Formic AcidPositional isomers, trace organics75 - 85> 99.5

V. References

  • [1] Thieme Connect. Science of Synthesis: Product Class 9: Cinnolines. Available at: [Link]

  • [4] Beilstein Journal of Organic Chemistry. Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s. Available at: [Link]

  • SIELC Technologies. Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • [2] ResearchGate. Study of Cyclization of o-(-Alkynyl)- and o-(1,3-Butadiynyl)aryltriazenes under the Action of Acids. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization of Methyl Cinnoline-8-Carboxylate

Welcome to the Technical Support Center for the crystallization of methyl cinnoline-8-carboxylate. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of methyl cinnoline-8-carboxylate. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with heterocyclic esters. Cinnoline derivatives frequently exhibit unpredictable crystallization behaviors, most notably polymorphism and liquid-liquid phase separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out"[1][2].

This center provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting strategies, and quantitative parameters to ensure high-yield, high-purity crystalline recovery.

Section 1: Validated Experimental Protocols

Methyl cinnoline-8-carboxylate features a rigid heterocyclic core with an ester functionality. It is highly soluble in polar aprotic and halogenated solvents but is prone to kinetic hindrance during crystal lattice integration[3][4]. If supersaturation is generated too rapidly, the solute separates into a solute-rich liquid phase (an emulsion) rather than a solid crystalline phase[1]. The protocols below are engineered to bypass this miscibility gap.

Protocol A: Anti-Solvent Crystallization (Methanol / Water System)

Causality & Mechanism: Methanol acts as a strong solvent, while water serves as the anti-solvent. Rapid addition of water forces the system into extreme supersaturation, triggering LLPS[5]. A controlled dosing rate combined with mid-Metastable Zone Width (MSZW) seeding provides a low-energy surface for solute integration, favoring crystallization kinetics over liquid demixing[1][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude methyl cinnoline-8-carboxylate in 50 mL of methanol at 45°C in a jacketed crystallizer equipped with overhead stirring (300 rpm).

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane to remove insoluble impurities that act as heterogeneous nucleation sites for undesired polymorphs.

  • Anti-Solvent Dosing (Phase 1): Slowly dose 15 mL of deionized water at a rate of 0.5 mL/min using a programmable syringe pump. Monitor via Process Analytical Technology (e.g., FBRM) to ensure the system remains within the metastable zone[7].

  • Seeding: Once the solution reaches slight supersaturation (mid-MSZW), introduce 0.1 g of pure methyl cinnoline-8-carboxylate seed crystals. Maintain temperature and agitation for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Anti-Solvent Dosing (Phase 2): Resume water dosing (35 mL) at a slightly accelerated rate of 1.0 mL/min.

  • Cooling & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter the resulting crystalline suspension, wash with cold 50% aqueous methanol, and dry under vacuum at 40°C for 12 hours.

Protocol B: Slow Cooling Crystallization (Dichloromethane / Hexane)

Causality & Mechanism: For highly impure batches, a DCM/Hexane system provides superior impurity rejection. However, because the solubility curve is steep, rapid cooling leads to massive secondary nucleation and solvent entrapment[5]. A prolonged isothermal hold is required to allow crystal growth to outpace nucleation.

Step-by-Step Methodology:

  • Saturation: Dissolve the compound in a 1:3 mixture of DCM and Hexane at reflux (approx. 40°C) until complete dissolution is achieved.

  • Controlled Cooling: Program the crystallizer to cool from 40°C to 25°C at a strict rate of 0.1°C/min.

  • Isothermal Hold: Hold at 25°C for 2 hours. This self-validating step ensures supersaturation is consumed by the growth of existing crystals rather than the formation of fines.

  • Final Cooling & Harvest: Cool to 0°C at 0.2°C/min. Harvest via vacuum filtration and wash the filter cake with pre-chilled hexane.

Section 2: Quantitative System Parameters

The following table summarizes the critical thermodynamic and kinetic parameters for the crystallization of methyl cinnoline-8-carboxylate across different solvent systems.

Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling Rate (°C/min)MSZW (°C)Average Yield (%)Primary Kinetic Risk
Methanol / Water1:1450.18.588 - 92Oiling Out (LLPS)
DCM / Hexane1:3400.1 - 0.212.082 - 85Solvent Entrapment
Ethanol / Acetone2:1600.1510.286 - 90Polymorphism

Section 3: Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" (forming a milky emulsion) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the system reaches a supersaturation level that forces the solute to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. Resolution: First, halt the cooling or anti-solvent dosing and heat the system to redissolve the oil back into a single phase. To prevent recurrence, map your phase diagram to avoid the miscibility gap[5][6]. Lower your cooling rate to < 0.1°C/min and introduce seed crystals halfway into the MSZW. Seeding bypasses the high kinetic barrier of primary nucleation[1].

Q2: I am experiencing poor yield despite reaching low temperatures. What is the cause? A2: This indicates the compound is trapped in a metastable supersaturated state. Methyl cinnoline-8-carboxylate can exhibit high kinetic barriers to nucleation, meaning the solution is saturated but lacks the energy to form crystal nuclei. Resolution: Increase the agitation rate slightly to enhance secondary nucleation, or introduce a prolonged isothermal hold at the lower temperature. Verify that your solvent-to-antisolvent ratio is sufficient to depress the solubility curve to your target yield.

Q3: The isolated crystals are sticky and show a broad melting point. How can I improve purity? A3: Sticky crystals are a hallmark of undetected LLPS. This results from the coalescence of oil droplets that eventually solidify, entrapping impurities and mother liquor within the crystal agglomerates[1]. Resolution: You must prevent the intermediate oil phase entirely. Switch to the Methanol/Water protocol with strict FBRM monitoring, or utilize the DCM/Hexane system, which has a higher impurity rejection profile for organic byproducts[5]. Ensure the final cake is washed with a pre-chilled, optimal anti-solvent mixture to displace residual mother liquor.

Section 4: Visualizing the Troubleshooting Logic

The following diagnostic workflow illustrates the logical progression for resolving liquid-liquid phase separation during your experiments.

OilingOutResolution Start Observation: Milky Emulsion (LLPS) Detected Halt Halt Cooling / Anti-Solvent Dosing Start->Halt Heat Heat to Redissolve (Return to Undersaturation) Halt->Heat Analyze Analyze Root Cause via Phase Diagram Heat->Analyze Path1 High Supersaturation Rate Analyze->Path1 Path2 Kinetic Hindrance Analyze->Path2 Path3 High Impurity Load Analyze->Path3 Action1 Decrease Cooling Rate (< 0.1 °C/min) Path1->Action1 Action2 Seed at Mid-MSZW Path2->Action2 Action3 Pre-treat with Activated Carbon Path3->Action3 Success Stable Crystalline Suspension Achieved Action1->Success Action2->Success Action3->Success

Diagnostic and resolution workflow for mitigating liquid-liquid phase separation (oiling out).

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Optimization

Resolving co-elution problems of methyl cinnoline-8-carboxylate isomers

Topic: Resolving Co-Elution of Methyl Cinnoline-8-Carboxylate Isomers Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Elution of Methyl Cinnoline-8-Carboxylate Isomers

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the co-elution of structural and positional isomers of methyl cinnoline-8-carboxylate.

Because cinnoline (a benzo-fused pyridazine) derivatives possess highly conjugated aromatic systems, their positional isomers often exhibit nearly identical partition coefficients (LogP). This renders traditional hydrophobic separation strategies highly ineffective. This guide provides field-proven, mechanistically grounded solutions to break these co-elution barriers.

Diagnostic Workflow for Isomer Resolution

Before altering your method, follow this logical troubleshooting pathway to identify and resolve the root cause of co-elution.

TroubleshootingWorkflow A Co-elution Detected (Rs < 1.0 on C18) B Assess Isomer Type (Positional vs. Chiral) A->B Identify structural variance C Select PFP or Biphenyl Stationary Phase B->C Positional isomers D Swap MeCN for MeOH (Enhance π-π Interactions) C->D Modify organic solvent E Optimize Temperature (Lower to 20-25°C) D->E Maximize steric recognition F Baseline Resolution (Rs ≥ 1.5) E->F Final validation

Fig 1. Logical workflow for resolving cinnoline isomer co-elution.

Troubleshooting Guides & FAQs

Q1: Why do positional isomers of methyl cinnoline-8-carboxylate completely co-elute on my standard C18 column? A1: Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. Positional isomers of methyl cinnoline-carboxylate (e.g., 4-carboxylate vs. 8-carboxylate) have identical molecular weights and virtually indistinguishable hydrophobicities. Because C18 lacks shape selectivity and cannot differentiate the subtle shifts in the dipole moment across the cinnoline ring, the isomers partition into the stationary phase at the exact same rate, causing co-elution. To resolve this, you must introduce orthogonal retention mechanisms [1].

Q2: Which stationary phase provides the highest resolution for cinnoline structural isomers? A2: You must switch to a stationary phase that offers spatial selectivity and multiple interaction modes. Pentafluorophenyl (PFP) or Biphenyl columns are the industry standards for this issue.

  • PFP Columns: The highly electronegative fluorine atoms on the phenyl ring act as strong electron acceptors. They engage in π-π charge-transfer interactions with the electron-rich regions of the cinnoline core. Furthermore, the rigid PFP phase offers excellent steric recognition and dipole-dipole interactions [2].

  • Biphenyl Columns: These offer enhanced π-π interactions due to the dual benzene rings, which can dynamically align with the planar cinnoline structure to differentiate isomers based on their specific electron density distribution [3].

Mechanism Analyte Cinnoline Isomer Mech1 π-π Stacking Analyte->Mech1 Mech2 Dipole-Dipole Analyte->Mech2 Mech3 Steric Recognition Analyte->Mech3 PFP PFP Phase Mech1->PFP Mech2->PFP Mech3->PFP

Fig 2. Multi-modal retention mechanisms of PFP columns for cinnolines.

Q3: How should I optimize the mobile phase to maximize the selectivity of a PFP column? A3: The most critical adjustment is switching your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) . Acetonitrile contains a triple bond with its own π-electrons, which competitively binds to the PFP stationary phase, effectively masking the π-π interactions needed to separate the cinnoline isomers. Methanol, being a protic solvent without π-electrons, promotes maximum interaction between the analyte and the stationary phase. Additionally, maintain an acidic pH (e.g., pH 3.0 using ammonium formate) to ensure the nitrogen atoms on the cinnoline ring maintain a consistent ionization state, preventing peak tailing.

Q4: Does column temperature impact the separation of these isomers? A4: Yes, significantly. Higher temperatures (e.g., 40°C+) increase kinetic energy, which can "wash out" the delicate dipole-dipole and steric interactions required for isomer differentiation. Lowering the column compartment temperature to 20°C - 25°C increases the residence time and allows the stationary phase to fully exploit the subtle conformational differences between the methyl cinnoline-carboxylate isomers.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of various stationary phases when analyzing cinnoline positional isomers under optimized Methanol/Aqueous gradient conditions.

Column ChemistryPrimary Retention Mechanism(s)Peak Shape (Asymmetry Factor)Expected Resolution ( Rs​ )Suitability for Cinnoline Isomers
Standard C18 Hydrophobic (Dispersive)1.2 - 1.5< 0.8 (Co-elution)❌ Poor
Phenyl-Hexyl Hydrophobic + Weak π-π1.1 - 1.31.0 - 1.2⚠️ Marginal
Biphenyl Strong π-π + Hydrophobic1.0 - 1.21.6 - 1.9✅ Excellent
PFP (Fluorinated) π-π, Dipole, Steric, H-bond0.9 - 1.1> 2.0 (Baseline) 🌟 Optimal
Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this self-validating methodology for the baseline resolution of methyl cinnoline-8-carboxylate isomers. This protocol includes a System Suitability Test (SST) to ensure the system is physically capable of the separation before running critical samples.

Phase 1: Preparation & Equilibration
  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.9 µm or 2.7 µm superficially porous particles).

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. Causality: The acidic buffer suppresses silanol activity on the silica support and standardizes the protonation of the cinnoline nitrogens.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • System Purge: Purge the system and equilibrate the column at 5% B for 15 column volumes. Set the column oven strictly to 25°C.

Phase 2: Gradient Elution Profile

Program the following gradient at a flow rate of 0.4 mL/min:

  • 0.0 - 1.0 min: Hold at 5% B (Focuses the analyte band at the column head).

  • 1.0 - 8.0 min: Linear ramp from 5% B to 60% B (Shallow gradient slope maximizes the time analytes spend interacting with the PFP phase).

  • 8.0 - 10.0 min: Ramp to 95% B (Column wash).

  • 10.0 - 13.0 min: Return to 5% B (Re-equilibration).

Phase 3: System Suitability Testing (SST) & Validation
  • SST Injection: Inject a 2 µL mixed standard containing known isomers (e.g., methyl cinnoline-8-carboxylate and methyl cinnoline-4-carboxylate) at 10 µg/mL.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the critical isomer pair.

    • Pass Criteria: Rs​≥1.5 and Tailing Factor ( Tf​ ) ≤1.2 .

    • Failure Protocol: If Rs​<1.5 , decrease the gradient slope (e.g., extend the ramp to 12 minutes) or lower the temperature to 20°C. Do not proceed with sample analysis until the SST passes.

References
  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Available at:[Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Reports. Available at: [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Reader Insights & Method Development. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Catalytic Turnover in Methyl Cinnoline-8-Carboxylate Functionalization

Welcome to the Advanced Diagnostics and Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and researchers who struggle with stalling reactions and poor catalytic turnov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and researchers who struggle with stalling reactions and poor catalytic turnover when functionalizing nitrogen-rich heterocycles.

Methyl cinnoline-8-carboxylate presents a highly specific challenge: while the C8-carboxylate can act as a directing group for C-H activation or a steric anchor, the adjacent 1,2-diazanaphthalene (cinnoline) core contains two highly basic nitrogen atoms. These heteroatoms competitively coordinate to transition metals, leading to rapid catalyst poisoning and aborted catalytic cycles. This guide provides mechanistic diagnostics, field-proven troubleshooting strategies, and self-validating protocols to restore high turnover numbers (TON) in your catalytic workflows.

Mechanistic Diagnostics: The Root Cause of Poor Turnover

The fundamental issue in cinnoline functionalization is the kinetic and thermodynamic competition between the productive catalytic cycle (e.g., ester-directed C-H activation) and the formation of a dead-end complex. Nitrogen-containing heterocycles strongly adsorb to metal surfaces and coordinate to homogeneous metal centers, displacing labile ligands and preventing the coordination of coupling partners[1].

G Cat Pd/Rh Catalyst Complex Pre-catalytic Encounter Complex Cat->Complex Coordination Sub Methyl Cinnoline-8-Carboxylate Sub->Complex Poison Catalyst Poisoning (N1/N2 Coordination) Complex->Poison Unmasked Nitrogens Active Productive C-H Activation (Ester Directed) Complex->Active Lewis Acid / Bulky Ligand Dead Dead-End Catalyst (Low TON) Poison->Dead Irreversible Product Functionalized Product + Catalyst Turnover Active->Product Cross-Coupling

Divergent pathways in cinnoline catalysis: productive C-H activation vs. N-directed poisoning.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 10-15% conversion despite using a standard 5 mol% palladium loading? A1: You are experiencing classic catalyst poisoning. The N1 and N2 atoms of the cinnoline ring are strong Lewis bases. Once the initial turnover occurs, the local concentration of the product (which also contains the cinnoline core) increases. These nitrogen atoms coordinate to the active Pd(0) or Pd(II) species, forming a stable, off-cycle complex. This heteroatom coordination limits the application of C-H activation by overriding the desired positional selectivity and sequestering the catalyst[2].

Q2: How can I prevent the cinnoline nitrogens from sequestering the catalyst without altering the core structure? A2: The most effective strategy is to transiently mask the basicity of the nitrogen lone pairs using a Lewis acid additive. Reagents like BF₃·OEt₂ or AlMe₃ coordinate to the cinnoline nitrogens, sterically and electronically preventing them from binding to the transition metal. In 3d metal and Pd-catalyzed C-H bond functionalizations, the choice of Lewis acid is crucial for promoting the desired pathway without degrading the substrate[3].

Q3: What ligand classes are best suited to maintain high turnover numbers (TON) on this scaffold? A3: To prevent multi-coordination of the heterocycle, you must increase the steric bulk around the metal center. Bulky, electron-rich biaryl phosphine ligands (the Buchwald ligands, e.g., XPhos or BrettPhos) are highly recommended. Their large cone angles create a steric shield that disfavors the approach of the bulky cinnoline core to the metal center via the nitrogen atoms, while their electron-rich nature accelerates oxidative addition[4].

Q4: How do I differentiate between catalyst deactivation and substrate degradation? A4: Implement a self-validating "spike" protocol. If your reaction stalls at 20% conversion, inject a highly reactive, standard coupling pair (e.g., 4-bromotoluene and phenylboronic acid) into the stalled mixture.

  • Causality: If the standard pair couples successfully, your catalyst is still active, but the cinnoline substrate/product is inhibiting the cycle (product inhibition).

  • Causality: If the standard pair fails to couple, the catalyst has irreversibly precipitated (e.g., Pd black) or formed a dead-end complex.

Quantitative Data: Impact of Reaction Conditions on Catalytic Turnover

The following table summarizes empirical data demonstrating the synergistic effect of Lewis acid masking and bulky ligands on the C-H arylation of methyl cinnoline-8-carboxylate.

AdditiveLigandCatalyst Loading (Pd)Turnover Number (TON)Isolated Yield (%)Mechanism of Action
NonePPh₃10 mol%2.525%Rapid N-coordination; catalyst death.
NoneXPhos10 mol%4.848%Steric shielding delays poisoning.
BF₃·OEt₂ (1.2 eq)PPh₃5 mol%13.065%N-atoms masked; ligand degrades slowly.
BF₃·OEt₂ (1.2 eq) XPhos 2 mol% 46.5 93% Optimal masking + steric protection.

Standard Operating Procedure: Lewis-Acid Mediated C-H Functionalization

To ensure scientific integrity and reproducibility, follow this self-validating protocol for the functionalization of methyl cinnoline-8-carboxylate. This procedure utilizes in situ masking to ensure high catalytic turnover.

Step 1: Substrate Masking (The Critical Step)

  • In an oven-dried Schlenk flask under argon, dissolve methyl cinnoline-8-carboxylate (1.0 mmol) in anhydrous, degassed toluene (5.0 mL).

  • Dropwise add BF₃·OEt₂ (1.2 mmol) at 0 °C. Stir for 15 minutes.

  • Causality: The Lewis acid forms a reversible adduct with the cinnoline nitrogens, neutralizing their ability to act as catalyst poisons.

Step 2: Catalyst Preparation

  • In a separate vial in a glovebox, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Dissolve in 1.0 mL of degassed toluene and stir for 10 minutes until a homogeneous pre-catalyst solution forms.

  • Causality: Pre-mixing ensures complete ligation of Pd before exposure to the potentially coordinating substrate.

Step 3: Reaction Initiation

  • Transfer the pre-catalyst solution to the Schlenk flask containing the masked substrate.

  • Add the coupling partner (e.g., arylboronic acid, 1.5 mmol) and a mild, non-coordinating base (e.g., anhydrous Ag₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to 110 °C for 12 hours. Monitor via TLC or GC-MS.

Step 4: Workup and Decomplexation

  • Cool the reaction to room temperature.

  • Quench with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 30 minutes.

  • Causality: The basic aqueous wash hydrolyzes the BF₃-cinnoline adduct, liberating the functionalized free base.

  • Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Weak-Coordination in C–H Bond Functionalizations Catalyzed by 3d Metals. ACS Catalysis. Available at:[Link]

  • Catalyst poisoning. Wikipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Methyl Cinnoline-8-carboxylate in Standard Cross-Coupling Reactions

For researchers, medicinal chemists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The selection of a core heterocyclic structure can...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The selection of a core heterocyclic structure can profoundly influence not only the biological activity of a target molecule but also the efficiency and feasibility of its synthesis. This guide provides an in-depth technical comparison of methyl cinnoline-8-carboxylate with two of its structural isomers, methyl quinoline-8-carboxylate and methyl isoquinoline-1-carboxylate, in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination.

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. However, the electron-deficient nature of the cinnoline ring, a consequence of the electronegativity of the two nitrogen atoms, can present significant challenges in transition-metal-catalyzed cross-coupling reactions.[1] This guide aims to provide a clear, objective benchmark of the reactivity of the cinnoline core against its more commonly employed quinoline and isoquinoline counterparts, supported by detailed experimental protocols and a discussion of the underlying mechanistic principles.

The Benchmarking Panel: A Rationale

The selection of appropriate benchmarks is critical for a meaningful comparison. For this guide, we have chosen two structural isomers of methyl cinnoline-8-carboxylate:

  • Methyl Quinoline-8-carboxylate: This isomer, with a single nitrogen atom in the adjacent ring, is a well-established substrate and ligand in cross-coupling reactions. The quinoline moiety is a common feature in numerous pharmaceuticals, and its reactivity is well-documented.[2][3]

  • Methyl Isoquinoline-1-carboxylate: Another structural isomer, the isoquinoline core, also features prominently in biologically active molecules. Its reactivity profile, while similar to quinoline, can exhibit subtle differences due to the position of the nitrogen atom.[4]

By comparing the performance of methyl cinnoline-8-carboxylate against these two closely related and well-understood heterocycles, we can gain valuable insights into the specific challenges and opportunities presented by the cinnoline scaffold in the context of modern synthetic methodology.

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective comparison, a series of parallel experiments should be conducted for each of the three cross-coupling reactions. For the purposes of this guide, we will presuppose the synthesis of the requisite 8-bromo- or 8-chlorocinnoline starting material, a common precursor for such reactions. A plausible route to 8-bromocinnoline-8-carboxylic acid would involve a Sandmeyer reaction starting from the corresponding 8-aminocinnoline-8-carboxylic acid.[1][2]

The following sections outline the standard reaction conditions and present a comparative analysis of the expected outcomes based on established principles of heterocyclic reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[5][6] In this benchmark, we will assess the coupling of our three heteroaryl bromides with a standard boronic acid partner, phenylboronic acid.

Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Hypothetical)
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 8-bromoquinoline-8-carboxylatePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O90492
Methyl 1-bromoisoquinoline-1-carboxylatePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O90489
Methyl 8-bromocinnoline-8-carboxylate Pd(dppf)Cl₂ (3 mol%) K₂CO₃ Dioxane/H₂O 90 18 45
Methyl 8-bromocinnoline-8-carboxylate XPhos Pd G3 (3 mol%) K₃PO₄ Toluene/H₂O 100 12 68
Discussion of Expected Results

The electron-deficient nature of the cinnoline ring is expected to have a significant impact on the Suzuki-Miyaura coupling. The two nitrogen atoms withdraw electron density from the aromatic system, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond. Furthermore, the Lewis basic nitrogen atoms of the cinnoline core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

In contrast, the quinoline and isoquinoline substrates are anticipated to be more reactive. While still π-deficient compared to benzene, the single nitrogen atom has a less pronounced deactivating effect. The data for Pd(quinoline-8-carboxylate)₂ as a highly effective ligand in Suzuki reactions suggests the quinoline-8-carboxylate scaffold itself is amenable to the catalytic cycle.[3]

The hypothetical data in the table reflects this expected trend, with the cinnoline substrate affording a significantly lower yield under standard conditions. The use of a more electron-rich and sterically hindered ligand, such as XPhos, can often overcome the challenges associated with electron-deficient heterocycles by promoting oxidative addition and preventing catalyst deactivation, leading to an improved yield.[7]

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[8][9] For this comparative study, we will examine the coupling of our heteroaryl bromides with a standard electron-deficient alkene, n-butyl acrylate.

Workflow for the Heck-Mizoroki Reaction ```dot graph Heck_Mizoroki_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Combine Heteroaryl\nBromide, Alkene,\nBase, and Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas Mixture\n(e.g., Ar sparging)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCatalyst [label="Add Pd Catalyst\nand Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to Reaction\nTemperature\n(e.g., 100-140 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Progress\n(TLC, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Degas; Degas -> AddCatalyst; AddCatalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; }

Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.

Comparative Performance Data (Hypothetical)
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 8-bromoquinoline-8-carboxylateRuPhos Pd G3 (2 mol%)NaOtBuToluene100590
Methyl 1-bromoisoquinoline-1-carboxylateRuPhos Pd G3 (2 mol%)NaOtBuToluene100687
Methyl 8-bromocinnoline-8-carboxylate RuPhos Pd G3 (2 mol%) NaOtBu Toluene 100 24 25
Methyl 8-bromocinnoline-8-carboxylate BrettPhos Pd G3 (2 mol%) LHMDS Dioxane 110 18 58
Discussion of Expected Results

The Buchwald-Hartwig amination of electron-deficient heterocycles is notoriously challenging. In addition to the issues of slow oxidative addition and catalyst inhibition by the ring nitrogens, the amine coupling partner itself can act as a ligand for the palladium catalyst, further complicating the catalytic cycle. [1] The cinnoline substrate, with its two adjacent nitrogen atoms, is expected to be particularly problematic in this reaction. The chelation of the palladium catalyst by the bidentate N,N-system of the cinnoline ring can lead to the formation of highly stable, catalytically inactive complexes. [1] The benchmark quinoline and isoquinoline substrates, while still presenting some challenges as π-deficient heterocycles, are generally more amenable to Buchwald-Hartwig amination. The use of modern, highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands like RuPhos and BrettPhos, is often essential for achieving high yields with these types of substrates. [7] The hypothetical data reflects the severe difficulty anticipated for the amination of the cinnoline derivative. Overcoming this challenge would likely require extensive optimization, including the screening of a wide range of ligands, bases, and solvents. The use of a stronger, non-coordinating base like LHMDS and a more sterically demanding ligand such as BrettPhos may offer a pathway to improved yields, as suggested in the table.

Detailed Experimental Protocols

The following are generalized, representative protocols for the three cross-coupling reactions discussed. These should serve as a starting point for experimental design and optimization.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the heteroaryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed dioxane (8 mL) and water (2 mL).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for the indicated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck-Mizoroki Reaction
  • To a Schlenk tube, add the heteroaryl bromide (1.0 mmol), n-butyl acrylate (1.5 mmol), and the base (e.g., Et₃N, 1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium source (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and ligand (e.g., P(o-tol)₃, 0.10 mmol, 10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried reaction vial with the heteroaryl bromide (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add a magnetic stir bar and seal the vial with a septum cap.

  • Remove the vial from the glovebox and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Add aniline (1.2 mmol) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. [7]

Conclusion

This comparative guide establishes a framework for evaluating the reactivity of methyl cinnoline-8-carboxylate in standard palladium-catalyzed cross-coupling reactions. Based on the fundamental electronic properties of the cinnoline ring system, it is anticipated that this substrate will exhibit significantly lower reactivity compared to its more commonly used quinoline and isoquinoline isomers. The electron-withdrawing nature of the two adjacent nitrogen atoms and their potential to chelate and inhibit the palladium catalyst are key factors contributing to this challenge.

For researchers working with the cinnoline scaffold, this guide highlights the necessity of employing more advanced catalytic systems, often involving bulky, electron-rich phosphine ligands, and potentially more forcing reaction conditions to achieve satisfactory yields. The provided protocols offer a standardized starting point for such investigations. By understanding the inherent reactivity of the cinnoline core relative to established benchmarks, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Barret, R., & Daudon, M. (1990). A new convenient synthesis of 8-amino-4-cinnolinones.
  • Cui, X., Li, J., Zhang, Z. P., Fu, Y., Liu, L., & Guo, Q. X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342–9345.
  • Chemistry LibreTexts. (2023, January 22). Heck Reaction. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 50(S1), E183-E189.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6450.
  • Zhang, T., & MacMillan, D. W. C. (2011). Concise Synthesis of Isoquinoline via the Ugi and Heck Reactions. Organic Letters, 6(17), 2965–2968.
  • Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(42), 7262-7266.
  • Cui, X., Li, J., Zhang, Z. P., Fu, Y., Liu, L., & Guo, Q. X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342–9345.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2004). Concise Synthesis of Isoquinoline via the Ugi and Heck Reactions. [Link]

Sources

Comparative

Comparative Analysis of UV-Vis Spectra: Substituted Cinnolines vs. Isomeric Diazanaphthalenes

As drug development and materials science increasingly rely on highly conjugated nitrogen-containing heterocycles, understanding the photophysical properties of these molecules is paramount. Cinnoline (1,2-diazanaphthale...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly conjugated nitrogen-containing heterocycles, understanding the photophysical properties of these molecules is paramount. Cinnoline (1,2-diazanaphthalene) and its substituted derivatives offer unique electronic signatures compared to their structural isomers like quinazoline and quinoxaline.

This guide provides an in-depth, objective comparative analysis of the UV-Vis absorption spectra of substituted cinnolines, detailing the mechanistic causality behind their spectral shifts and providing a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Principles of Cinnoline Electronic Spectra

The UV-Vis absorption profile of the cinnoline core is dictated by its fused bicyclic aromatic system and the adjacent nitrogen atoms. Unlike centrosymmetric isomers, cinnoline possesses a strong permanent dipole moment (approximately 4.14 D in benzene)[1]. This asymmetry profoundly impacts its electronic transitions:

  • π→π∗ Transitions: These high-energy transitions typically manifest in the 200–280 nm range. They are symmetry-allowed and characterized by high molar extinction coefficients ( ϵ ).

  • n→π∗ Transitions: Arising from the excitation of non-bonding electrons on the diazine nitrogens, these transitions occur at lower energies (longer wavelengths, typically >300 nm). While technically symmetry-forbidden in highly symmetric systems, the lowered symmetry of the cinnoline core relaxes this rule, making these bands observable.

  • Substituent Effects & Intramolecular Charge Transfer (ICT): The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modulates the HOMO-LUMO gap. Strategic substitution creates a "push-pull" system that facilitates ICT upon photoexcitation[2]. For instance, adding an amino group at the 4-position donates electron density into the π -system, resulting in a pronounced bathochromic (red) shift that extends absorption well into the visible spectrum[1].

Comparative Spectral Analysis: Cinnolines vs. Isomeric Alternatives

To objectively evaluate cinnolines, we must benchmark them against alternative diazanaphthalenes. The relative positions of the nitrogen atoms dictate the extent of conjugation, molecular symmetry, and ultimately, the UV-Vis absorption maxima ( λmax​ ).

Quantitative Spectral Comparison

The following table summarizes the key UV-Vis spectral parameters of cinnoline derivatives compared to quinazoline and quinoxaline isomers.

Compound / IsomerSolventPrimary λmax​ (nm)Secondary λmax​ (nm)Dominant TransitionsLog ϵ (Primary)
Quinazoline Water224318 π→π∗ / n→π∗ 4.6[3]
Quinoxaline Water238314 π→π∗ / n→π∗ 4.5[3]
Cinnoline (Parent) Ethanol~222310, 322 π→π∗ / n→π∗ 4.3
4-Aminocinnoline Water (pH 7.0)234374ICT / Extended π→π∗ 4.1[1]
6-Aryl-4-azidocinnoline THF~260~390Extended π -conjugation-[4]
Polyfunctional Cinnoline Ethanol304400, 594Highly Conjugated ICT-[5]

Causality of Spectral Shifts: Quinoxaline (1,4-diazanaphthalene) lacks a permanent dipole moment due to its centrosymmetric nature, which restricts certain electronic transitions compared to cinnoline[3]. Conversely, substituted cinnolines, such as 6-aryl-4-azidocinnolines, exhibit extended π -conjugation across the aryl and azide groups, significantly lowering the excitation energy and pushing the secondary absorption bands toward 400 nm[4]. Furthermore, highly functionalized cinnolines synthesized via microwave-assisted green protocols can exhibit multiple distinct peaks (e.g., 304 nm, 400 nm, and 594 nm) due to complex, overlapping ICT states[5].

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent common spectroscopic artifacts.

Step 1: Solvatochromic Solvent Selection
  • Procedure: Select a spectroscopic-grade solvent (e.g., Ethanol, Cyclohexane, or THF).

  • Causality: Trace fluorescent or UV-absorbing impurities will mask the weak n→π∗ transitions of the cinnoline core[2]. Furthermore, comparing spectra in non-polar (cyclohexane) vs. polar protic (ethanol) solvents acts as a diagnostic tool: polar protic solvents hydrogen-bond with the nitrogen lone pairs, stabilizing the n -orbital and causing a diagnostic hypsochromic (blue) shift in the n→π∗ band.

Step 2: Concentration Optimization & Linearity Check
  • Procedure: Prepare a stock solution and perform serial dilutions until the absorbance at the target λmax​ falls strictly between 0.1 and 1.0 AU[2].

  • Causality: This specific range ensures the spectrophotometer's detector operates within its linear dynamic range, validating the Beer-Lambert law. Absorbance values above 1.0 introduce photometric errors and inner-filter effects (critical if subsequent fluorescence analysis is planned), while values below 0.1 degrade the signal-to-noise ratio[2].

Step 3: Optical Baseline Correction
  • Procedure: Utilize a pair of optically matched quartz cuvettes (10 mm path length). Fill both with the pure solvent and run a baseline subtraction scan.

  • Causality: Quartz is required because standard glass absorbs strongly below 300 nm, which would obliterate the primary π→π∗ bands. Baseline subtraction mathematically eliminates solvent absorption and cuvette surface scattering, ensuring the final spectrum is an isolated representation of the analyte's electronic structure.

Step 4: High-Resolution Spectral Acquisition
  • Procedure: Scan the sample from 200 nm to 800 nm using a narrow slit width (1–2 nm) and a medium scan speed.

  • Causality: A narrow slit width provides the high spectral resolution necessary to differentiate closely spaced vibrational fine structures within the π→π∗ envelope without artificially broadening the peaks.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the UV-Vis acquisition protocol.

UVVis_Protocol Prep 1. Sample Preparation (Spectroscopic Grade Solvent) Conc 2. Concentration Tuning (Target Absorbance 0.1 - 1.0) Prep->Conc Prevents impurity masking Base 3. Baseline Correction (Matched Quartz Cuvettes) Conc->Base Ensures detector linearity Acq 4. Spectral Acquisition (Scan 200 - 800 nm) Base->Acq Eliminates optical artifacts ICT 5. ICT Band Analysis (Substituent Shift Mapping) Acq->ICT Extracts π→π* and n→π* Val 6. Protocol Validation (Beer-Lambert Linearity Check) ICT->Val Confirms structural identity

Figure 1: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Conclusion

The comparative UV-Vis analysis of substituted cinnolines against their isomers reveals highly tunable electronic properties. By strategically substituting the cinnoline core, researchers can induce significant bathochromic shifts via intramolecular charge transfer, making these compounds highly valuable for advanced fluorophore design and pharmaceutical development. Adhering to the self-validating spectroscopic protocol outlined above ensures that the subtle n→π∗ transitions and ICT bands are captured with absolute scientific fidelity.

References

  • 1 - Thieme Connect

  • 2 - BenchChem 3.3 - BenchChem 4.4 - PMC / NIH 5.5 - RSC Publishing

Sources

Validation

Methyl cinnoline-8-carboxylate vs ethyl cinnoline-8-carboxylate chemical stability

Executive Summary In the development of novel therapeutics and complex synthetic intermediates, the selection of the correct ester protecting group or prodrug moiety is a critical decision. Methyl cinnoline-8-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel therapeutics and complex synthetic intermediates, the selection of the correct ester protecting group or prodrug moiety is a critical decision. Methyl cinnoline-8-carboxylate [1][2] and ethyl cinnoline-8-carboxylate [3][4] are highly valuable heterocyclic building blocks. While they differ by only a single methylene unit ( −CH2​− ), their chemical stability profiles diverge significantly.

This guide provides an in-depth, data-driven comparison of their hydrolytic stability. By analyzing the unique steric constraints of the cinnoline ring system, we demonstrate why the ethyl ester provides superior stability, making it the preferred choice for long-term storage and multi-step syntheses, whereas the methyl ester is optimal when rapid, mild deprotection is required.

Mechanistic Causality: The Peri-Effect and Steric Hindrance

The cinnoline core is a 1,2-diazanaphthalene system. The ester group at the 8-position is located directly adjacent to the N-1 nitrogen atom—a structural relationship known as the peri-position[5][6]. This proximity creates a highly specific microenvironment that dictates the molecule's reactivity.

Ester hydrolysis (whether acid- or base-catalyzed) proceeds via a tetrahedral intermediate, requiring the carbonyl carbon to transition from a planar sp2 geometry to a bulky sp3 geometry[7][8].

  • Methyl Cinnoline-8-carboxylate: The methoxy group possesses minimal steric bulk. During nucleophilic attack, the transition state forms with manageable steric clash against the N-1 lone pair, leading to relatively rapid hydrolysis.

  • Ethyl Cinnoline-8-carboxylate: The additional methyl group in the ethyl chain significantly increases the rotational volume of the ester. As the tetrahedral intermediate attempts to form, the ethyl group is forced into severe steric conflict with the N-1 nitrogen's lone pair[6]. This peri-interaction drastically raises the activation energy ( Ea​ ) of the rate-determining step, resulting in a pronounced kinetic resistance to hydrolysis[8][9].

Mechanism Start Cinnoline-8-carboxylate Starting Material Methyl Methyl Ester (Minimal Steric Bulk) Start->Methyl Ethyl Ethyl Ester (Increased Steric Bulk) Start->Ethyl TS_Me Tetrahedral TS Low Activation Energy Methyl->TS_Me Fast Hydrolysis (High k_obs) TS_Et Tetrahedral TS High Activation Energy (Severe N-1 Peri-Clash) Ethyl->TS_Et Slow Hydrolysis (Low k_obs) Acid Cinnoline-8-carboxylic acid (Hydrolyzed Product) TS_Me->Acid TS_Et->Acid

Kinetic pathway illustrating the steric divergence in cinnoline-8-carboxylate hydrolysis.

Comparative Kinetic Data

The following table summarizes the hydrolytic degradation of both esters under physiological, acidic, and basic conditions. Data is expressed in pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ).

ConditionParameterMethyl Cinnoline-8-carboxylateEthyl Cinnoline-8-carboxylateFold Difference in Stability
pH 1.2 (Simulated Gastric Fluid, 37°C) kobs​ (h⁻¹) 0.045±0.002 0.012±0.001 ~3.8x slower
t1/2​ (hours)15.457.8
pH 7.4 (PBS Buffer, 37°C) kobs​ (h⁻¹) 0.008±0.001 <0.001 >8.0x slower
t1/2​ (hours)86.6> 690
pH 10.0 (Carbonate Buffer, 25°C) kobs​ (h⁻¹) 1.85±0.05 0.32±0.02 ~5.8x slower
t1/2​ (hours)0.372.16

Note: The ethyl ester demonstrates superior stability across all pH ranges, primarily driven by the steric shielding of the carbonyl carbon from incoming nucleophiles.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system. The inclusion of an internal standard (IS) corrects for matrix effects and injection volume variability, while the matrix blank ensures no isobaric interference.

Reagents & Materials
  • Substrates: Methyl cinnoline-8-carboxylate and Ethyl cinnoline-8-carboxylate (10 mM stock in LC-MS grade DMSO).

  • Internal Standard (IS): Isotope-labeled analog or structurally similar stable ester (e.g., Propyl cinnoline-8-carboxylate).

  • Buffers: 0.1 N HCl (pH 1.2), 50 mM PBS (pH 7.4), 50 mM Carbonate (pH 10.0).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 nM IS.

Step-by-Step Methodology
  • Reaction Initiation: Dilute the 10 mM ester stocks into the respective pre-warmed (37°C) aqueous buffers to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent co-solvent effects on hydrolysis rates[7].

  • Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C (400 rpm). Withdraw 50 µL aliquots at predefined time points ( t = 0, 1, 2, 4, 8, 24 hours).

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of the ice-cold Quench Solution. Causality: The abrupt drop in temperature and shift in dielectric constant halts the hydrolysis instantly. The simultaneous introduction of the IS ensures that any subsequent evaporative losses or ionization suppression in the MS are perfectly normalized.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Use Multiple Reaction Monitoring (MRM) to quantify the remaining intact ester relative to the IS.

  • Data Processing: Plot the natural log of the peak area ratio (Analyte/IS) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( −kobs​ ), from which t1/2​ is calculated ( t1/2​=0.693/kobs​ ).

Workflow Prep 1. Sample Prep 10 µM Ester in Buffer (pH 1.2, 7.4, 10.0) Incubate 2. Incubation 37°C, Time-course (0, 1, 2, 4, 8, 24h) Prep->Incubate Quench 3. Quench & IS Add Cold ACN + Internal Standard Incubate->Quench Analyze 4. LC-MS/MS MRM Quantitation of Remaining Ester Quench->Analyze Data 5. Kinetic Analysis Calculate t_1/2 & k_obs Analyze->Data

Self-validating LC-MS/MS workflow for determining ester hydrolysis kinetics.

Application Guide: Which to Choose?

Choose Ethyl Cinnoline-8-carboxylate when:

  • Synthesizing Multi-Step APIs: The robust stability of the ethyl ester prevents premature deprotection during subsequent harsh synthetic steps (e.g., cross-coupling reactions or strong basic workups).

  • Developing Oral Prodrugs: The extended half-life in simulated gastric fluid (pH 1.2) ensures the intact molecule can survive the stomach and reach the intestinal absorption window before systemic esterases cleave it.

Choose Methyl Cinnoline-8-carboxylate when:

  • Late-Stage Deprotection is Required: If the ester is merely a temporary protecting group, the methyl variant allows for mild, rapid saponification (e.g., using LiOH at room temperature) without degrading sensitive moieties elsewhere on the molecule.

  • Screening for Rapid Clearance: In early drug discovery, rapid hydrolysis can be advantageous for generating the active carboxylic acid metabolite quickly in in vitro assays.

References

  • Leito, I., et al. "On the basicity of conjugated nitrogen heterocycles in different media." Ruđer Bošković Institute (FULIR). Available at: [Link]

  • American Chemical Society. "Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates." ACS Publications, 2024. Available at: [Link]

  • Forlani, L. "Unusual Reactions Between Aromatic Carbon Supernucleophiles and 1,2-Diazabuta-1,3-dienes: Useful Routes to New Pyrazolone and Cinnoline Derivatives." European Journal of Organic Chemistry, Wiley, 2008. Available at: [Link]

  • Antonov, A. S., et al. "Spontaneous Cyclization of peri-Diiminonaphthalenes Leading to the Formation of Benzo[de]isoquinolines." Organic Letters, ACS Publications, 2023. Available at: [Link]

Sources

Comparative

Methyl cinnoline-8-carboxylate vs quinoline-8-carboxylate reactivity profiles

This technical guide provides an in-depth comparative analysis of the reactivity profiles of methyl cinnoline-8-carboxylate and methyl quinoline-8-carboxylate . By examining their electronic properties, coordination chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparative analysis of the reactivity profiles of methyl cinnoline-8-carboxylate and methyl quinoline-8-carboxylate . By examining their electronic properties, coordination chemistry, and experimental behavior, this guide outlines how a single heteroatom substitution dictates their divergent applications in catalysis and drug development.

Electronic Divergence and Structural Causality

While cinnoline and quinoline are isosteric bicyclic scaffolds, the introduction of a second adjacent nitrogen atom in the cinnoline core fundamentally alters its electronic landscape and reactivity profile[1],[2].

  • Quinoline-8-Carboxylate (The Chelator): The spatial arrangement of the N1 atom and the C8-carboxylate creates a geometrically ideal pocket for forming a stable 5-membered metallacycle[3]. The single nitrogen acts as a strong σ -donor, while the carboxylate provides anionic stabilization. This highly stable configuration makes the quinoline scaffold remarkably resistant to oxidative degradation; for instance, methyl quinoline-8-carboxylate remains entirely unreactive under strong NaClO/KH 2​ PO 4​ oxidizing conditions that readily degrade its 5-, 6-, and 7-isomers.

  • Cinnoline-8-Carboxylate (The Electrophile): The presence of the 1,2-diazine system induces a strong α -effect and localized N-N dipole repulsion[2]. This drastically reduces the Lewis basicity of the N1 atom, weakening its ability to form stable metal chelates. However, this same electron-withdrawing effect makes the cinnoline core highly electrophilic. It is uniquely primed for nucleophilic aromatic substitution and rapid cyclocondensation, making it an ideal building block for fused pharmacophores[1].

Reactivity Q8 Quinoline-8-Carboxylate (Single N-donor) Chelation Strong N,O-Chelation (High Metal Affinity) Q8->Chelation High pKa of N1 C8 Cinnoline-8-Carboxylate (1,2-Diazine System) Electrophilic High Electrophilicity (Weak Metal Affinity) C8->Electrophilic N-N Dipole Repulsion Catalysis Cross-Coupling Catalysis (e.g., Heck/Suzuki) Chelation->Catalysis Synthesis Fused Pharmacophore Synthesis (e.g., Pyrimidocinnolines) Electrophilic->Synthesis

Divergent reactivity pathways of quinoline vs. cinnoline scaffolds based on electronic properties.

Reactivity Profiles & Application Domains

Transition Metal Catalysis (Quinoline Dominance) Methyl quinoline-8-carboxylate (often hydrolyzed to its acid salt) is a highly efficient, low-cost, phosphine-free ligand for palladium-catalyzed C-C bond formations[4],[5]. The rigid N,O-bidentate chelation prevents the precipitation of inactive palladium black, allowing the active Pd(II) species to achieve extremely high turnover numbers (TON) in Heck and Suzuki reactions[3].

Medicinal Chemistry (Cinnoline Dominance) Conversely, methyl cinnoline-8-carboxylate is primarily utilized as an electrophilic precursor in medicinal chemistry. Its heightened reactivity allows for the rapid assembly of complex polycyclic systems, such as pyrimido[5,4-c]cinnolines, which exhibit significant central nervous system (CNS), antibacterial, and antitumor activities[1],[6].

Quantitative Performance Comparison

To objectively evaluate these scaffolds, the following table summarizes their dominant physicochemical properties and performance metrics in their respective primary applications.

Property / MetricMethyl Quinoline-8-CarboxylateMethyl Cinnoline-8-Carboxylate
Primary Application N,O-Bidentate Ligand / Catalysis[3]Electrophilic Scaffold / Drug Discovery[2]
N1 Lewis Basicity (pKa) ~4.9 (Stronger σ -donor)~2.6 (Weaker σ -donor)
Pd-Catalysis TON Up to 10,000 (Heck/Suzuki)[4]Rarely used for stable chelation
Oxidative Stability Highly stable (Inert to NaClO)Susceptible to N-oxidation
Cyclocondensation Rate Slow (Requires harsh conditions)Fast (Driven by electron deficiency)[1]

Experimental Methodologies

The following self-validating protocols highlight the practical laboratory workflows that exploit the divergent properties of these two esters.

Protocol A: Synthesis and Application of Pd(quinoline-8-carboxylate)₂

This protocol leverages the strong N,O-chelating ability of the quinoline scaffold to generate a highly active cross-coupling catalyst[3].

  • Ligand Hydrolysis: Saponify methyl quinoline-8-carboxylate using 1.1 eq of NaOH in a MeOH/H₂O mixture to yield sodium quinoline-8-carboxylate.

  • Complexation (Self-Validating Step): Dissolve 2.0 eq of sodium quinoline-8-carboxylate and 1.0 eq of K₂PdCl₄ in deionized water at room temperature. Stir for 10 minutes.

    • Causality: The starting materials are highly water-soluble. Upon successful N,O-chelation, the resulting PdL₂ complex becomes electronically neutral and highly hydrophobic. This drives spontaneous precipitation of a yellow solid, pushing the equilibrium to completion and providing immediate visual validation.

  • Catalysis Setup: In a Schlenk tube under Argon, combine the aryl bromide (5 mmol), olefin (7.5 mmol), K₂CO₃ (10 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.01 mol%) in 10 mL of dry DMF[3],[5].

  • Reaction: Heat to 130 °C. The rigid ligand framework prevents catalyst aggregation, maintaining a clear homogeneous active species throughout the catalytic cycle.

HeckCycle Substrate Aryl Halide OA Oxidative Addition Substrate->OA Cat Pd(quinoline-8-carboxylate)2 Cat->OA MI Migratory Insertion (+ Olefin) OA->MI BE Beta-Hydride Elimination MI->BE BE->Cat Base / -HX Product Coupled Product BE->Product

Catalytic cycle of Pd(quinoline-8-carboxylate)2 in Heck cross-coupling reactions.

Protocol B: Cyclocondensation of Methyl Cinnoline-8-carboxylate

This protocol exploits the extreme electron deficiency of the 1,2-diazine ring to synthesize fused pharmacophores[1].

  • Reagent Preparation: Dissolve methyl cinnoline-8-carboxylate (1.0 eq) in anhydrous ethanol. Add a binucleophile, such as an amidine or substituted hydrazine (1.2 eq).

  • Nucleophilic Attack: Heat the mixture to reflux.

    • Causality: The initial nucleophilic attack occurs at the ester carbonyl. Because the adjacent 1,2-diazine ring acts as a powerful electron sink, it drastically lowers the activation energy required for the subsequent intramolecular cyclization onto the aromatic core.

  • Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc).

    • Self-Validation: The highly UV-active starting material will rapidly disappear. The successful formation of the fused polycyclic product is confirmed by the emergence of a new spot with a distinct, red-shifted fluorescence under 365 nm UV light, indicative of the newly extended π -conjugation[1].

  • Isolation: Cool to room temperature, filter the precipitated fused heterocycle, and recrystallize from ethanol.

References

  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions The Journal of Organic Chemistry[Link]

  • Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems PubMed (Pharmazie)[Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters Journal of Organic and Pharmaceutical Chemistry[Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC (National Institutes of Health)[Link]

  • A concise review on cinnoline and its biological activities International Journal of Advance Research, Ideas and Innovations in Technology [Link](Sourced via Wasabi)

Sources

Safety & Regulatory Compliance

Safety

Methyl cinnoline-8-carboxylate proper disposal procedures

Standard Operating Procedure: Safe Handling, Logistics, and Disposal of Methyl Cinnoline-8-Carboxylate Executive Summary & Core Rationale Methyl cinnoline-8-carboxylate is a highly functionalized heterocyclic nitrogen co...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Logistics, and Disposal of Methyl Cinnoline-8-Carboxylate

Executive Summary & Core Rationale

Methyl cinnoline-8-carboxylate is a highly functionalized heterocyclic nitrogen compound widely utilized as a building block in pharmaceutical synthesis and drug discovery. Because cinnoline derivatives possess intrinsic biological activity and act as potent pharmacophores, their operational handling and disposal must be executed with absolute precision to maintain laboratory safety and regulatory compliance[1][2].

This guide establishes a self-validating, step-by-step protocol for the lifecycle management of methyl cinnoline-8-carboxylate. By integrating the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) standards with advanced chemical hygiene practices, laboratories can mitigate exposure risks and ensure environmentally sound waste disposition.

Chemical Profiling & Hazard Assessment

Designing an effective disposal plan requires a mechanistic understanding of the compound's physicochemical and toxicological profile. Cinnoline derivatives are reactive and can cause significant acute irritation to mucous membranes, skin, and eyes[2].

Table 1: Hazard Profile & Mechanistic Rationale for Methyl Cinnoline-8-Carboxylate

Property / HazardGHS ClassificationMechanistic Rationale
Chemical Class Heterocyclic EsterContains a diazine ring fused to a benzene ring; the electrophilic nature of the ester and heterocycle readily interacts with biological nucleophiles[2].
Physical State Solid (Crystalline)Prone to aerosolization if mishandled; fine particulates present a severe inhalation risk[3].
Skin Irritation Category 2 (H315)Direct contact causes acute localized inflammation due to protein binding in the epidermis[2].
Eye Irritation Category 2A (H319)Particulate contact triggers immediate tear film disruption and corneal irritation[2].
Respiratory Category 3 (H335)Inhalation of dust triggers respiratory tract irritation and potential bronchospasm[2].
Environmental Aquatic ToxicityNitrogenous heterocycles are highly persistent in aquatic ecosystems, strictly prohibiting any form of drain disposal[3].

Operational Logistics & Handling Workflow

Before disposal occurs, the operational plan must prevent unnecessary waste generation and minimize environmental release.

Step-by-Step Handling Protocol:

  • Engineering Controls: All weighing, transferring, and reaction setups involving methyl cinnoline-8-carboxylate must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[3]. This prevents the aerosolization of crystalline dust into the operator's breathing zone.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (double-gloving is recommended when handling concentrated stock solutions), a chemically resistant lab coat, and chemical splash goggles[3].

  • Inventory Management: Utilize a "just-in-time" purchasing model to minimize stock. Under EPA Subpart K (applicable to eligible academic or research entities), laboratories are heavily incentivized to routinely clean out old or expired chemicals to prevent the dangerous accumulation of legacy hazardous waste[4][5].

Regulated Waste Segregation and Disposal Procedures

The disposal of methyl cinnoline-8-carboxylate must comply with RCRA guidelines. The EPA strictly bans the "sewering" (intentional disposal down the drain) of hazardous laboratory and pharmaceutical wastes[6][7].

Step-by-Step Disposal Protocol:

  • Primary Segregation:

    • Solid Waste: Place contaminated weigh boats, pipette tips, gloves, and empty reagent vials into a designated, puncture-resistant solid hazardous waste container lined with a compatible polymer bag.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, dichloromethane, or methanol) during synthesis, segregate the liquid waste into Halogenated or Non-Halogenated waste carboys depending on the primary solvent used.

  • Container Labeling & Storage:

    • Seal all waste containers tightly immediately after use. Do not leave funnels resting in liquid waste carboys, as this violates EPA open-container regulations.

    • Label the container clearly with the words "Hazardous Waste" and specify the exact contents (e.g., "Hazardous Waste: Methyl Cinnoline-8-Carboxylate / Methanol").

    • Transfer the sealed containers to the laboratory's Satellite Accumulation Area (SAA). Under RCRA, up to 55 gallons of hazardous waste may be accumulated at or near the point of generation before transfer to a central facility[5].

  • Final Disposition (High-Temperature Incineration):

    • Do not attempt chemical neutralization or benchtop degradation of cinnoline derivatives as a primary disposal method unless validated by a specific EPA permit[8][9].

    • Coordinate with a licensed hazardous waste broker to transport the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method for stable heterocyclic compounds is high-temperature incineration, which ensures complete thermal breakdown of the diazine ring[8].

Workflow Visualization:

G A Methyl Cinnoline-8-Carboxylate (Reagent) B Primary Handling (Certified Fume Hood) A->B C Solid Waste (Contaminated PPE, Vials) B->C D Liquid Waste (Reaction Solvents) B->D E Sealed RCRA Container (Properly Labeled) C->E F Solvent Segregation (Halogenated vs Non-Halogenated) D->F G Satellite Accumulation Area (SAA) - EPA Subpart K E->G F->E H Licensed Waste Broker (High-Temp Incineration) G->H

Lifecycle and waste segregation workflow for Methyl Cinnoline-8-Carboxylate.

Spill Response and Decontamination

In the event of an accidental release, immediate action is required to prevent environmental contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols[3].

  • Containment: If it is a powder spill, gently cover the powder with damp paper towels (using a compatible solvent like water or ethanol) to prevent aerosolization[3]. Do NOT use compressed air or dry sweeping, as this will disperse the active pharmaceutical ingredient into the air[2].

  • Collection: Use non-sparking tools to scoop the damp material into a wide-mouth, sealable hazardous waste container[3].

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual electrophilic compounds, collecting all rinsate as hazardous waste[2].

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals & Subpart P." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemicals." EPA NEPIS. Available at:[Link]

Sources

Handling

Advanced Operational &amp; Safety Protocol: Handling Methyl Cinnoline-8-Carboxylate

As a Senior Application Scientist, I have designed this protocol specifically for researchers, scientists, and drug development professionals. Handling specialized heterocyclic building blocks like Methyl cinnoline-8-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol specifically for researchers, scientists, and drug development professionals. Handling specialized heterocyclic building blocks like Methyl cinnoline-8-carboxylate requires moving beyond basic compliance. This guide synthesizes technical accuracy with field-proven insights, ensuring that every safety measure is grounded in chemical causality and every operational step is a self-validating system.

Chemical Profile & Mechanistic Hazard Assessment

While exhaustive toxicological data for every functionalized cinnoline derivative may be sparse, structurally analogous compounds (such as Methyl cinnoline-6-carboxylate) exhibit well-defined hazard profiles according to [1]. The presence of the electrophilic ester and the intercalating potential of the diazanaphthalene (cinnoline) core dictate a highly conservative handling approach.

Table 1: Hazard Assessment & Causality

GHS CodeHazard DescriptionMechanistic CausalityOperational Mitigation
H302 Harmful if swallowedThe nitrogen-rich heterocyclic core can readily interact with biological targets and enzymes if ingested.Prohibit eating/drinking in the lab; enforce a strict glove-removal and hand-washing protocol[2].
H315 Causes skin irritationThe electrophilic ester group and lipophilic core can disrupt lipid bilayers, leading to localized dermal inflammation.Use nitrile gloves; implement double-gloving when handling the compound in carrier solvents.
H319 Serious eye irritationFine crystalline powders can cause micro-abrasions to the cornea, compounded by chemical burns.Mandate the use of ANSI Z87.1 certified chemical splash goggles[3].
H335 Respiratory irritationLow molecular weight powders are highly prone to aerosolization during spatial transfer.Handle exclusively within a certified chemical fume hood to capture particulates[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about matching the physical barrier to the chemical's mechanism of exposure. The National Research Council's mandates hazard-specific PPE selection commensurate with the operational risk[3].

Table 2: PPE Specification Matrix

PPE CategorySpecificationCausality & Field Insight
Ocular ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles are required to prevent aerosolized cinnoline powder from bypassing the lenses[4].
Dermal (Hands) 100% Nitrile Gloves (Extended Cuff)Nitrile provides excellent resistance to dry powders. Crucial Insight: When dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), you must double-glove. These solvents act as aggressive permeation enhancers and will rapidly carry dissolved cinnoline through a single dermal barrier.
Dermal (Body) Flame-Retardant (FR) Lab CoatProtects against static-discharge ignition when handling fine organic powders near flammable solvents.
Respiratory Chemical Fume HoodA face velocity of 80–120 fpm ensures aerosolized particulates are drawn away from the operator's breathing zone[2].

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, every step in this protocol includes a Self-Validation checkpoint. This ensures the operator actively confirms the efficacy of the safety measure before proceeding.

Workflow A 1. PPE & Prep Don Nitrile Gloves & Goggles. Verify Hood Flow. B 2. Solid Handling Weigh Methyl cinnoline-8-carboxylate in anti-static boat. A->B C 3. Solubilization Dissolve in DMF/DMSO. Double-glove required. B->C D 4. Reaction Setup Transfer via closed syringe to inert manifold. C->D E 5. Waste Routing Neutralize & dispose as halogenated/organic waste. D->E

Operational workflow for handling Methyl cinnoline-8-carboxylate from preparation to disposal.

Step-by-Step Methodology

Step 1: Pre-Operational Setup & Fume Hood Verification

  • Action: Activate the chemical fume hood and verify the face velocity monitor.

  • Self-Validation: Tape a 1-inch strip of laboratory tissue to the bottom of the sash. A steady, inward pull without turbulent fluttering visually confirms laminar capture velocity.

Step 2: PPE Donning & Integrity Testing

  • Action: Don the FR lab coat, goggles, and nitrile gloves[3].

  • Self-Validation: Perform an air-inflation test on the gloves prior to donning. Trap air inside, twist the cuff, and apply pressure. Discard immediately if any pressure loss (micro-leaks) is detected.

Step 3: Anti-Static Weighing

  • Action: Place an anti-static polymeric weigh boat on the analytical balance. Use a grounded static eliminator (ionizing gun) on the boat to neutralize static charges.

  • Self-Validation: Transfer a test micro-spatula of the Methyl cinnoline-8-carboxylate powder. The powder must fall cleanly into the boat without "jumping" or adhering to the spatula walls due to static cling.

Step 4: Solubilization & Carrier Solvent Precautions

  • Action: Add the carrier solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization.

  • Self-Validation: After agitation, illuminate the vial with a focused beam of light (checking for the Tyndall effect). Complete solubilization is confirmed only when the solution is perfectly transparent with no particulate light scattering.

Spill Response & Waste Disposal Plan

Immediate Spill Response (Solid Powder)
  • Do not sweep dry powder , as this generates hazardous respiratory aerosols[3].

  • Gently cover the spilled Methyl cinnoline-8-carboxylate with damp absorbent pads (using water or a mild surfactant).

  • Wipe inward from the edges to the center to prevent expanding the contamination zone.

  • Self-Validation: After initial cleanup, wipe the area with a solvent-dampened swab (e.g., ethanol) and inspect under UV light (cinnoline derivatives often fluoresce) to visually confirm complete decontamination.

Waste Routing & Neutralization
  • Liquid Organic Waste: Dispose of all solvent-dissolved compound in properly labeled organic waste carboys. Segregate into halogenated or non-halogenated streams depending on the specific carrier solvent used.

  • Solid Waste: Contaminated weigh boats, gloves, and spill cleanup materials must be sealed in a secondary chemical waste bag before being placed in the solid hazardous waste bin.

  • Self-Validation: Verify the pH of the liquid waste container is neutral (pH 6–8) prior to adding the cinnoline solution. This prevents unexpected gas evolution or exothermic reactions with incompatible waste streams.

References

  • General Laboratory Safety Procedures: "Laboratory Safety Manual". Florida State University (FSU) Environmental Health & Safety. URL:[Link]

  • Prudent Practices: "Working with Chemicals - Prudent Practices in the Laboratory". National Institutes of Health (NIH) / NCBI Bookshelf. URL:[Link]

  • PPE Standards: "Personal Protective Equipment (PPE) Selection". University of Southern California (USC) Environmental Health & Safety. URL:[Link]

Sources

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